molecular formula C15H12N2O2 B12404518 Phenytoin-15n2,13c

Phenytoin-15n2,13c

Cat. No.: B12404518
M. Wt: 255.25 g/mol
InChI Key: CXOFVDLJLONNDW-JDOJCZCPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenytoin-15n2,13c is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 255.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

255.25 g/mol

IUPAC Name

5,5-diphenyl-(213C,1,3-15N2)1,3-diazolidine-2,4-dione

InChI

InChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)/i14+1,16+1,17+1

InChI Key

CXOFVDLJLONNDW-JDOJCZCPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2(C(=O)[15NH][13C](=O)[15NH]2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

What is Phenytoin-15n2,13c and its primary use in research?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Phenytoin-15n2,13c, a stable isotope-labeled derivative of the widely used anti-epileptic drug, Phenytoin. This guide will delve into its core properties, primary applications in research, and detailed experimental protocols, with a focus on its role as an internal standard in bioanalytical studies.

Core Concepts: Understanding this compound

This compound is a synthetic variant of Phenytoin where two nitrogen atoms are replaced with the stable isotope Nitrogen-15 (¹⁵N) and one carbon atom is replaced with Carbon-13 (¹³C).[1] This isotopic labeling results in a molecule with a higher molecular weight than the endogenous Phenytoin, while maintaining nearly identical chemical and physical properties. This key characteristic makes it an ideal internal standard for quantitative analysis using mass spectrometry.

The primary use of this compound in research is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Phenytoin in biological matrices such as plasma and serum.[1] Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they co-elute with the analyte and experience similar matrix effects and ionization suppression, leading to more accurate and precise measurements.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for Phenytoin and its isotopically labeled counterpart, this compound.

PropertyPhenytoinThis compound
Molecular Formula C₁₅H₁₂N₂O₂[3][4]¹³CC₁₄H₁₂¹⁵N₂O₂
Molecular Weight 252.27 g/mol [3][4]Approximately 255.25 g/mol [5][6]
CAS Number 57-41-0[3]78213-26-0
Melting Point 293-295 °C[7]Not explicitly available, but expected to be very similar to Phenytoin.
Appearance Fine white or almost white crystalline powder.[4]Not explicitly available, but expected to be a solid.

Experimental Protocols: Bioanalytical Quantification of Phenytoin

The use of this compound as an internal standard is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies of Phenytoin.[1] Below are detailed methodologies for a typical LC-MS/MS based bioanalytical assay.

Sample Preparation

The goal of sample preparation is to extract Phenytoin and the internal standard from the biological matrix while removing interfering substances. Common techniques include:

  • Protein Precipitation (PPT):

    • To 50 µL of plasma/serum sample, add 100 µL of a solution of this compound in a protein precipitating solvent (e.g., acetonitrile or methanol).[8]

    • Vortex the mixture vigorously to ensure complete protein precipitation.

    • Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.[8]

  • Liquid-Liquid Extraction (LLE):

    • To 200 µL of plasma/serum sample, add a known amount of this compound internal standard solution.

    • Add an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex the mixture to facilitate the transfer of the analyte and internal standard into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the plasma/serum sample, spiked with this compound, onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte and internal standard with a strong organic solvent.

    • Evaporate the eluate and reconstitute in the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

  • Column: A reverse-phase C18 column is commonly used for the separation of Phenytoin.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 2mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

  • Flow Rate: A flow rate of around 0.4-1 mL/min is common.

  • Injection Volume: Typically 5-10 µL.[8]

Mass Spectrometric Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is frequently used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions:

    • Phenytoin: The precursor ion [M+H]⁺ at m/z 253.1 is fragmented to a product ion, often m/z 182.3.[9]

    • This compound: The precursor ion [M+H]⁺ at m/z 256.1 (or similar, depending on the exact labeling) is fragmented to a specific product ion. For example, a commonly used deuterated internal standard, Phenytoin-d10, has a transition of m/z 263.3 → 192.2.[9] For Phenytoin-13C,15N2, a transition of m/z 254.0 → 210.1 has been reported.[10]

Signaling Pathways and Mechanism of Action of Phenytoin

The primary mechanism of action of Phenytoin is the blockade of voltage-gated sodium channels in neurons.[11] By binding to the channel in its inactive state, Phenytoin slows the rate of recovery of these channels, thereby reducing the ability of neurons to fire at high frequencies, which is a hallmark of seizures.[11]

While the principal action is on sodium channels, research has shown that Phenytoin can also have secondary effects on other ion channels and neurotransmitter systems.[11]

  • Calcium Channels: Phenytoin has been shown to inhibit voltage-gated calcium channels, which may contribute to its anticonvulsant effects.[12][13][14][15] This inhibition can reduce the influx of calcium into neurons, thereby decreasing neurotransmitter release.

  • Neurotransmitter Modulation: Some studies suggest that Phenytoin may influence the uptake and release of neurotransmitters. For instance, it has been shown to inhibit the uptake of norepinephrine and facilitate the uptake of the inhibitory neurotransmitter GABA.[16]

Visualizations

Experimental Workflow for Phenytoin Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification plasma Plasma/Serum Sample add_is Add this compound (Internal Standard) plasma->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection separation Chromatographic Separation (C18 Column) lc_injection->separation ms_detection Mass Spectrometric Detection (ESI+, MRM) separation->ms_detection peak_integration Peak Area Integration (Analyte & IS) ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantify Phenytoin Concentration ratio_calc->quantification calibration_curve Generate Calibration Curve calibration_curve->quantification

Caption: Workflow for the quantification of Phenytoin in biological samples.

Simplified Signaling Pathway of Phenytoin's Action

phenytoin_pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron phenytoin Phenytoin vgsc Voltage-Gated Sodium Channel (VGSC) phenytoin->vgsc Blocks (Inactive State) vgcc Voltage-Gated Calcium Channel (VGCC) phenytoin->vgcc Inhibits neurotransmitter_release Reduced Neurotransmitter Release (e.g., Glutamate) vgcc->neurotransmitter_release Ca²⁺ Influx postsynaptic_potential Reduced Excitatory Postsynaptic Potential neurotransmitter_release->postsynaptic_potential Neurotransmitter Binding

Caption: Phenytoin's primary and secondary mechanisms of action.

References

Phenytoin-15n2,13c chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for Phenytoin-15N2,13C, an isotopically labeled version of the widely used anticonvulsant drug, Phenytoin. Stable isotope-labeled compounds like this compound are crucial tools in drug development, particularly for use as internal standards in quantitative bioanalytical assays, such as therapeutic drug monitoring (TDM) and pharmacokinetic studies.[1]

Core Chemical Identity and Properties

This compound is the heavy-isotope labeled form of Phenytoin (5,5-Diphenylhydantoin), containing two nitrogen-15 (¹⁵N) atoms and one carbon-13 (¹³C) atom within the hydantoin ring structure.[1][2] This labeling results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based quantification, without significantly altering its chemical and physical properties.

Below is the chemical structure of this compound, indicating the positions of the isotopic labels.

Phenytoin_Structure cluster_ring cluster_ph1 cluster_ph2 N1 ¹⁵NH C2 ¹³C=O N1->C2 N3 ¹⁵NH C2->N3 C4 C=O N3->C4 C5 C C4->C5 C5->N1 Ph1_attach Ph2_attach p1_1 C C5->p1_1 p2_1 C C5->p2_1 Ph1 Ph2 p1_2 CH p1_1->p1_2 p2_2 CH p2_1->p2_2 p1_3 CH p1_2->p1_3 p1_4 CH p1_3->p1_4 p1_5 CH p1_4->p1_5 p1_6 CH p1_5->p1_6 p1_6->p1_1 p2_3 CH p2_2->p2_3 p2_4 CH p2_3->p2_4 p2_5 CH p2_4->p2_5 p2_6 CH p2_5->p2_6 p2_6->p2_1

Caption: Chemical structure of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its unlabeled counterpart for comparison.

Table 1: Chemical Identifiers and Molecular Weights

PropertyThis compoundPhenytoin (Unlabeled)
Molecular Formula C₁₄¹³CH₁₂¹⁵N₂O₂C₁₅H₁₂N₂O₂[3][4]
Molecular Weight 255.25 g/mol [2]252.27 g/mol [3][4]
CAS Number 78213-26-0[1]57-41-0[3]
IUPAC Name 5,5-diphenyl-1,3-¹⁵N₂-2-¹³C-imidazolidine-2,4-dione5,5-diphenylimidazolidine-2,4-dione[3]

Table 2: Physical and Chemical Properties (Unlabeled Phenytoin) Note: These properties are for the unlabeled compound but are expected to be nearly identical for the isotopically labeled version.

PropertyValueSource
Melting Point 286 °C[5]
Water Solubility 0.032 g/L at 22 °C[5]
log Kₒw (Octanol-Water Partition Coefficient) 2.47[5]
pKa 8.33[5]
Appearance Fine white or almost white crystalline powder.[3][3]

Mechanism of Action

Phenytoin's primary mechanism of action as an antiepileptic drug is the modulation of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[6] In conditions like epilepsy, neurons can fire at abnormally high frequencies, leading to seizures. Phenytoin stabilizes these neurons and prevents the propagation of seizure activity.[7]

The key steps in its mechanism are:

  • State-Dependent Blockade : Phenytoin exhibits use-dependent (or state-dependent) blockade, meaning it preferentially binds to VGSCs that are frequently active.[7]

  • Stabilization of the Inactive State : It selectively binds to the VGSCs in their inactive state, prolonging this state and delaying the channel's recovery to the resting state.[8][7][9]

  • Inhibition of High-Frequency Firing : By stabilizing the inactive state, Phenytoin prolongs the refractory period during which a neuron cannot generate another action potential.[8] This action effectively dampens the sustained, high-frequency repetitive firing of neurons that underlies seizure activity.[7]

While its primary target is the VGSC, Phenytoin has also been noted to have minor effects on other ion channels, such as calcium channels, and may influence certain neurotransmitters, though these are considered secondary to its main anticonvulsant effect.[8] The α subunits of the sodium channels in the brain, encoded by genes like SCN1A, SCN2A, and SCN3A, are the principal targets.[10]

Phenytoin_MoA cluster_neuron Neuronal Membrane Resting Resting State (Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactive Inactive State (Blocked) Open->Inactive Repolarization starts Action High-Frequency Action Potentials Open->Action Causes Inactive->Resting Recovery Inactive->Resting Recovery Inhibited Phenytoin This compound Phenytoin->Inactive Binds & Stabilizes Suppression Seizure Suppression Phenytoin->Suppression Leads to

Caption: Phenytoin's mechanism of action on voltage-gated sodium channels.

Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of Phenytoin in biological matrices. Below are detailed protocols for common analytical techniques.

Protocol 1: Quantification by Isotope Dilution LC-MS/MS

This method is the gold standard for therapeutic drug monitoring of Phenytoin, leveraging a stable isotope-labeled internal standard for high precision and accuracy.[11][12]

1. Sample Preparation (Free Phenytoin in Serum/Plasma):

  • a. Ultrafiltration: Transfer 500 µL of patient serum or plasma into a commercially available ultrafiltration device (e.g., with a molecular weight cut-off of 30 kDa).
  • b. Centrifugation: Centrifuge the device according to the manufacturer's instructions (e.g., 2,000 x g for 30 minutes at 25 °C) to separate the protein-free ultrafiltrate.[12]
  • c. Protein Precipitation: To 100 µL of the ultrafiltrate, add 200 µL of a protein precipitation solution. This solution should be acetonitrile containing the internal standard, this compound, at a known concentration (e.g., 500 ng/mL).[12]
  • d. Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 16,000 x g for 5 minutes) to pellet the precipitated proteins.
  • e. Transfer: Carefully transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • a. Liquid Chromatography (LC):
  • Column: C8 or C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to separate Phenytoin from matrix components (e.g., 5% B to 95% B over 3 minutes).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 10 µL.
  • b. Tandem Mass Spectrometry (MS/MS):
  • Ionization: Electrospray Ionization (ESI), positive or negative mode.
  • Analysis Mode: Multiple Reaction Monitoring (MRM).[12]
  • MRM Transitions (example):
  • Phenytoin (Analyte): Q1: 253.1 -> Q3: 182.1
  • This compound (IS): Q1: 256.1 -> Q3: 185.1
  • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both analyte and internal standard.

3. Quantification:

  • a. Generate a calibration curve by preparing standards of unlabeled Phenytoin at various concentrations in a blank matrix (e.g., drug-free serum).

  • b. Spike each calibrator and quality control (QC) sample with the same fixed concentration of this compound internal standard.

  • c. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • d. Determine the concentration of unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

    LCMS_Workflow Sample 1. Serum/Plasma Sample Ultrafiltration 2. Ultrafiltration (Separate free drug) Sample->Ultrafiltration Spike 3. Add Acetonitrile with This compound (IS) Ultrafiltration->Spike Precipitate 4. Vortex & Centrifuge (Precipitate proteins) Spike->Precipitate Supernatant 5. Transfer Supernatant Precipitate->Supernatant LC 6. LC Separation (Reversed-Phase) Supernatant->LC MSMS 7. MS/MS Detection (MRM Mode) LC->MSMS Data 8. Data Analysis (Peak Area Ratio vs. Conc.) MSMS->Data

    Caption: Experimental workflow for quantification by isotope dilution LC-MS/MS.

Protocol 2: Analysis by Quantitative NMR (qNMR)

While less sensitive than LC-MS/MS, qNMR is a powerful primary method that can be used for purity assessment and quantification without needing a specific reference standard for the analyte itself.[13]

1. Sample Preparation:

  • a. Accurately weigh approximately 20-60 mg of the this compound sample and a suitable internal standard (e.g., picric acid) into a vial.[13] The internal standard must have signals that do not overlap with the analyte.
  • b. Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent, such as DMSO-d₆, which is effective for dissolving Phenytoin.[13]
  • c. Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • a. Spectrometer: A benchtop (e.g., 60 MHz) or high-field NMR spectrometer can be used.[13]
  • b. Experiment: Acquire a quantitative ¹H NMR spectrum.
  • c. Acquisition Parameters (Example for ensuring quantitation):
  • Pulse Angle: 90°
  • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons being quantified (e.g., 30 seconds) to ensure full relaxation.
  • Number of Scans: Sufficient for a good signal-to-noise ratio (e.g., 16 or 32 scans).
  • Temperature: Maintain a constant temperature (e.g., 32 °C).[13]

3. Data Processing and Analysis:

  • a. Apply a line broadening factor (e.g., 0.5 Hz) to the Free Induction Decay (FID) before Fourier transformation.[13]
  • b. Carefully phase the spectrum and perform baseline correction.
  • c. Integrate a well-resolved, non-overlapping signal from Phenytoin (e.g., the aromatic protons) and a known signal from the internal standard.
  • d. Calculate the concentration or purity of Phenytoin using the following formula:

References

A Technical Guide to the Synthesis and Characterization of Phenytoin-15N2,13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the synthesis and characterization of the isotopically labeled compound, Phenytoin-15N2,13C. This stable isotope-labeled analog of the widely used anticonvulsant drug, Phenytoin, serves as an invaluable internal standard for quantitative bioanalytical studies, enabling precise and accurate pharmacokinetic and metabolic profiling. This document outlines a detailed synthetic protocol, methods for characterization, and relevant biological pathway information.

Synthesis of this compound

The synthesis of this compound is achieved through a convergent synthesis strategy, culminating in the condensation of isotopically labeled precursors: [carbonyl-13C]-Benzil and [15N2]-Urea. The overall synthetic scheme is presented below.

Synthetic Scheme

The synthesis is a modification of the classical Biltz synthesis of hydantoins.

Synthesis_Scheme cluster_0 Step 1: Synthesis of [carbonyl-13C]-Benzil cluster_1 Step 2: Synthesis of [15N2]-Urea cluster_2 Step 3: Condensation to this compound Benzoin [carbonyl-13C]-Benzoin Oxidation Oxidation (e.g., HNO3 or Cu(OAc)2) Benzoin->Oxidation Benzil [carbonyl-13C]-Benzil Oxidation->Benzil NH3 [15N]-Ammonia Urea [15N2]-Urea NH3->Urea Reaction in Methanol CO Carbon Monoxide CO->Urea Reaction in Methanol S Sulfur S->Urea Reaction in Methanol Benzil_final [carbonyl-13C]-Benzil Condensation Base-catalyzed Condensation (e.g., NaOH, EtOH) Benzil_final->Condensation Urea_final [15N2]-Urea Urea_final->Condensation Phenytoin This compound Condensation->Phenytoin Phenytoin_Pathway cluster_neuron Neuronal Membrane Na_channel Voltage-Gated Sodium Channel Active_State Active State Na_channel->Active_State Depolarization Inactive_State Inactive State Inactive_State->Na_channel Recovery Stabilization Stabilizes Inactive State & Prolongs Refractory Period Inactive_State->Stabilization Active_State->Inactive_State Repolarization Phenytoin Phenytoin Phenytoin->Inactive_State Binds to and stabilizes Reduced_Firing Reduced Neuronal High-Frequency Firing Stabilization->Reduced_Firing Seizure_Suppression Suppression of Seizure Activity Reduced_Firing->Seizure_Suppression Analytical_Workflow Sample Biological Sample (e.g., Plasma, Serum) IS_Spike Spike with This compound (IS) Sample->IS_Spike Extraction Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) IS_Spike->Extraction LC_Separation Liquid Chromatography (LC) Separation Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Quantification Quantification (Ratio of Analyte to IS) MS_Detection->Quantification

Commercial Suppliers of Phenytoin-15N2,13C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable quantitative results in bioanalytical studies. This guide provides an in-depth overview of the commercial suppliers of Phenytoin-15N2,13C, a key internal standard for mass spectrometry-based analysis of the antiepileptic drug phenytoin.

This document outlines the product specifications from known commercial suppliers, details experimental protocols for its use, and provides visualizations to aid in experimental design and supplier selection.

Commercial Availability and Product Specifications

This compound is available from a limited number of specialized chemical suppliers. The following table summarizes the product specifications from identified vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability information, as well as to request lot-specific certificates of analysis.

SupplierCatalog NumberCAS NumberIsotopic PurityChemical PurityFormat
MedChemExpress HY-B0448S178213-26-0Not specifiedNot specified120 μg in Methanol
Cambridge Isotope Laboratories CNLM-395278213-26-013C: 99%, 15N2: 98%+98%Solid

Experimental Protocols: Utilizing this compound in Research

This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of phenytoin in biological matrices such as plasma, serum, and tissue homogenates. Its stable isotope label ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency, correcting for variations in sample preparation and instrument response.

General Protocol for Phenytoin Quantification in Plasma using LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for the instrument and matrix being used.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Phenytoin: Q1: 253.1 -> Q3: 182.1

      • This compound: Q1: 256.1 -> Q3: 185.1

    • Instrument parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.

3. Data Analysis:

  • Quantify the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using known concentrations of unlabeled phenytoin spiked into a blank matrix.

  • Determine the concentration of phenytoin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a pharmacokinetic study and a decision-making process for selecting a suitable supplier.

experimental_workflow cluster_pre_analysis Pre-analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-analytical Phase A Dosing of study subjects with phenytoin B Collection of biological samples (e.g., plasma) at timed intervals A->B C Sample processing and storage at -80°C B->C D Thawing of samples C->D E Addition of this compound internal standard D->E F Protein precipitation and extraction E->F G LC-MS/MS analysis F->G H Data processing and quantification G->H I Pharmacokinetic modeling and analysis H->I J Reporting of results I->J

Pharmacokinetic study workflow using labeled phenytoin.

supplier_selection cluster_criteria Evaluation Criteria start Start: Need this compound purity Isotopic and Chemical Purity start->purity availability Stock Availability and Lead Time start->availability cost Price per Unit start->cost documentation Certificate of Analysis Provided start->documentation end_decision Select Supplier final_choice final_choice end_decision->final_choice Final Supplier Choice purity->end_decision availability->end_decision cost->end_decision documentation->end_decision

The Role of Phenytoin-15N2,13C as an Internal Standard in Quantitative Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide explores the mechanism of action and application of Phenytoin-15N2,13C as an internal standard in the quantitative analysis of the anti-epileptic drug phenytoin. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and expected performance data.

Introduction: The Imperative for Accurate Bioanalysis

Phenytoin is a widely prescribed anticonvulsant medication with a narrow therapeutic window, making precise quantification in biological matrices crucial for effective patient management and pharmacokinetic studies.[1][2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[4][5] The use of a stable isotope-labeled internal standard (SIL-IS) is paramount in LC-MS/MS to ensure the accuracy and precision of the results by correcting for variability during sample preparation and analysis.[6] this compound, a stable isotope-labeled analog of phenytoin, serves as an ideal internal standard for this purpose.

Mechanism of Action of this compound as an Internal Standard

The utility of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry. By introducing a known quantity of the SIL-IS into the biological sample at the earliest stage of processing, it experiences the same analytical variations as the endogenous analyte (phenytoin). These variations can include sample loss during extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.

Because this compound is chemically identical to phenytoin, it co-elutes during chromatography and exhibits the same ionization efficiency in the mass spectrometer's ion source. However, due to the incorporation of heavy isotopes (¹³C and ¹⁵N), it has a different mass-to-charge ratio (m/z) and is distinguishable from the unlabeled phenytoin by the mass spectrometer.

The concentration of the analyte is determined by the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio remains constant even if sample loss or signal suppression occurs, as both the analyte and the internal standard are affected proportionally. This ensures a highly accurate and precise quantification of phenytoin in the sample.

The use of ¹³C and ¹⁵N isotopes is particularly advantageous over deuterium (²H) labeling. Carbon and nitrogen labels are less likely to exhibit chromatographic separation from the analyte (isotope effect) that can sometimes be observed with deuterated standards, especially with the high-resolution chromatography systems used today.[7][8] This co-elution is critical for the effective compensation of matrix effects.[7]

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification A Biological Sample (e.g., Plasma, Serum) B Addition of Known Amount of This compound (Internal Standard) A->B C Extraction (e.g., Protein Precipitation, LLE, SPE) B->C D Liquid Chromatography (Separation) C->D E Mass Spectrometry (Detection) D->E F Data Acquisition (Peak Area Ratio) E->F G Calibration Curve (Analyte/IS Ratio vs. Concentration) F->G H Determination of Phenytoin Concentration G->H

Figure 1: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Phenytoin's Therapeutic Mechanism of Action

Phenytoin exerts its anti-epileptic effects by blocking voltage-gated sodium channels in neurons.[9] By stabilizing the inactive state of these channels, phenytoin slows their rate of recovery and reduces the ability of neurons to fire at high frequencies, which is characteristic of seizures.[9] This action prevents the propagation of seizure activity in the brain.

cluster_neuron Neuronal Membrane cluster_states Channel States cluster_outcome Cellular Effect Na_channel Voltage-Gated Sodium Channel Inactive Inactive State Outcome Reduced Neuronal Excitability Phenytoin Phenytoin Phenytoin->Na_channel Binds and Stabilizes Inactive State Active Active State (Na+ Influx) Active->Inactive Resting Resting State Inactive->Resting Inactive->Resting Slowed Recovery Resting->Active

References

Technical Guide: Safety, Handling, and Application of Phenytoin-15N2,13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and application of the isotopically labeled compound, Phenytoin-15N2,13C. Given the absence of a specific Safety Data Sheet (SDS) for this labeled variant, this document compiles and adapts information from the well-established safety profile of the parent compound, Phenytoin. This guide is intended for laboratory personnel and researchers who are familiar with handling chemical and pharmaceutical compounds.

Compound Information and Safety Data

This compound is a stable isotope-labeled version of Phenytoin, an anticonvulsant drug. The isotopic labeling—incorporating two Nitrogen-15 and one Carbon-13 atoms—renders the molecule easily distinguishable by mass spectrometry, making it a valuable tool in pharmacokinetic and metabolic studies. While stable isotopes are not radioactive and generally do not alter the chemical properties of a molecule, the toxicological and hazardous properties of the parent compound should be the primary consideration for safe handling.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of Phenytoin. These are expected to be nearly identical for this compound.

PropertyValue
Molecular Formula C₁₄¹³CH₁₂¹⁵N₂O₂
Appearance White, odorless crystalline powder
Melting Point 293-295 °C
Solubility Practically insoluble in water; soluble in acetone, ethanol, and alkali hydroxides
Stability Stable under normal temperatures and pressures
Hazard Identification and Toxicological Data

Phenytoin is classified as a hazardous substance. The primary health risks are associated with its pharmacological effects and potential for carcinogenicity and reproductive harm.

Hazard CategoryDescription
Acute Toxicity (Oral) Harmful if swallowed.
Carcinogenicity Suspected of causing cancer.
Reproductive Toxicity May damage the unborn child.
Specific Target Organ Toxicity (Single Exposure) May cause drowsiness or dizziness.
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.

Toxicological Summary:

  • Acute Effects: Ingestion can lead to nausea, vomiting, headache, dizziness, drowsiness, tremors, and confusion.

  • Chronic Effects: Long-term exposure may lead to liver and kidney damage, and potential nervous system effects. Phenytoin is listed as a probable human carcinogen.

  • Developmental Effects: Phenytoin is a known teratogen in humans.

Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of Phenytoin, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls and PPE
Control/PPESpecification
Ventilation Work in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection If dust is generated, use a NIOSH-approved respirator with a particulate filter.
Safe Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.

Experimental Protocols and Workflows

This compound is primarily used as an internal standard in quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The following is a representative protocol for the preparation of standards and samples for such an analysis.

Preparation of Stock and Standard Solutions
  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound.

    • Dissolve the compound in a suitable solvent (e.g., methanol) to create a stock solution of a known concentration (e.g., 1 mg/mL).

    • Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.

  • Working Standard Preparation:

    • Perform serial dilutions of the stock solution with the appropriate solvent to create a series of working standards at the desired concentrations for the calibration curve.

Sample Preparation for LC-MS/MS Analysis

The following is a general procedure for extracting Phenytoin from a biological matrix (e.g., plasma) using this compound as an internal standard.

  • Sample Aliquoting:

    • Thaw frozen biological samples (e.g., plasma) to room temperature.

    • Vortex the samples to ensure homogeneity.

    • Aliquot a specific volume of the sample (e.g., 100 µL) into a clean microcentrifuge tube.

  • Internal Standard Spiking:

    • Add a precise volume of the this compound working solution to each sample, calibrator, and quality control sample.

  • Protein Precipitation:

    • Add a protein precipitation agent (e.g., acetonitrile) to each tube.

    • Vortex vigorously to mix and precipitate proteins.

  • Centrifugation:

    • Centrifuge the samples at a high speed to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system for quantitative analysis.

Experimental Workflow Diagram

G cluster_prep Standard and Sample Preparation cluster_analysis Analysis stock_sol Prepare this compound Stock Solution working_std Create Working Standards stock_sol->working_std sample_aliquot Aliquot Biological Sample spike_is Spike with Internal Standard (this compound) sample_aliquot->spike_is protein_precip Protein Precipitation spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Workflow for the use of this compound in quantitative analysis.

Signaling and Metabolic Pathways

Phenytoin exerts its therapeutic effect by modulating voltage-gated sodium channels in neurons. Understanding its metabolic pathway is crucial for interpreting data from studies using this compound.

Mechanism of Action: Sodium Channel Inhibition

G cluster_neuron Neuronal Membrane Na_channel Voltage-Gated Sodium Channel Inactive_State Inactive State (Stabilized) Na_channel->Inactive_State Stabilizes Phenytoin Phenytoin Phenytoin->Na_channel Binds to Reduced_Firing Reduced Neuronal Hyperexcitability Inactive_State->Reduced_Firing Leads to G Phenytoin Phenytoin Arene_Oxide Arene Oxide Intermediate (Reactive) Phenytoin->Arene_Oxide CYP2C9/CYP2C19 HPPH p-HPPH (5-(4'-hydroxyphenyl)-5-phenylhydantoin) Arene_Oxide->HPPH Epoxide Hydrolase Dihydrodiol Phenytoin Dihydrodiol Arene_Oxide->Dihydrodiol Epoxide Hydrolase Glucuronide HPPH-Glucuronide (Excreted in Urine) HPPH->Glucuronide UGTs

Methodological & Application

Application Note: Quantitative Analysis of Phenytoin in Biological Matrices using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Phenytoin in biological samples, such as plasma, using gas chromatography-mass spectrometry (GC-MS). The method incorporates a stable isotopically labeled internal standard, Phenytoin-15N2,13C, for accurate and precise quantification. The protocol outlines procedures for sample preparation via solid-phase extraction (SPE) or liquid-liquid extraction (LLE), derivatization using trimethylsulfonium hydroxide (TMSH), and the optimized GC-MS parameters for selected ion monitoring (SIM). This robust and reproducible method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.

Introduction

Phenytoin is a widely used anticonvulsant drug for the treatment of epilepsy. Due to its narrow therapeutic index, monitoring its concentration in biological fluids is crucial to ensure efficacy and avoid toxicity. Gas chromatography-mass spectrometry offers high sensitivity and specificity for the quantification of drugs like phenytoin in complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response. This protocol details a validated GC-MS method for the reliable determination of phenytoin concentrations.

Experimental Protocols

Materials and Reagents
  • Phenytoin and this compound standards

  • Trimethylsulfonium hydroxide (TMSH) in methanol

  • Methanol, Acetonitrile, Acetone (HPLC grade)

  • Citric acid, Sodium hydroxide, Hydrochloric acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., nonpolar C8-SCX)[1][2]

  • Organic solvents for Liquid-Liquid Extraction (e.g., dibutyl phthalate, 1-octanol, methyl formate)

  • Deionized water

  • Nitrogen gas

Sample Preparation

Two primary methods for sample extraction are presented below. The choice of method may depend on the sample matrix, available resources, and desired sample cleanup.

1. Solid-Phase Extraction (SPE) [1][2]

This method is recommended for cleaner extracts and is suitable for various biological matrices.

  • Column Conditioning: Condition the C8-SCX SPE cartridge by passing 1 mL of acetonitrile followed by 1 mL of citric buffer (pH 5.0).

  • Sample Loading: To 0.5 mL of the biological sample (e.g., plasma), add the internal standard (this compound) solution. Apply the mixture to the conditioned SPE column.

  • Washing: Wash the column with 1 mL of citric buffer, followed by 1 mL of 0.01 M acetic acid.

  • Drying: Dry the column under vacuum for 5 minutes.

  • Elution: Elute the analyte and internal standard with 2 x 1 mL of acetone.

  • Evaporation: Transfer the eluate to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 50°C.

2. Liquid-Liquid Extraction (LLE)

This is a classical extraction technique that can be effective for simpler sample matrices.

  • Sample Preparation: To 1 mL of the biological sample, add the internal standard solution.

  • Extraction: Add 5 mL of a suitable organic solvent (e.g., a mixture of isopropanol and dichloromethane).

  • Vortex and Centrifuge: Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

Derivatization

Derivatization is essential to improve the volatility and chromatographic properties of Phenytoin for GC-MS analysis.

  • Reconstitution: To the dried extract from either SPE or LLE, add 50 µL of trimethylsulfonium hydroxide (TMSH) solution.[1][2]

  • Vortex: Vortex the vial for 10 seconds to ensure complete dissolution and reaction. The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following parameters are recommended for the analysis of the derivatized samples.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
GC ColumnHP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Injector Temperature250°C
Injection Volume1 µL (Splitless mode)
Oven Program
Initial Temperature150°C, hold for 1 minute
Ramp 120°C/min to 280°C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)

Table 2: Selected Ion Monitoring (SIM) Parameters

AnalyteDerivatized Formm/z for Quantification (Quant Ion)m/z for Confirmation (Qualifier Ions)
PhenytoinMethylated Phenytoin280203, 194
This compound (IS)Methylated this compound283206, 197

Note: The fragmentation of the TMSH-derivatized phenytoin results in a methylated product, not a trimethylsilyl (TMS) derivative. The ion at m/z 280 represents the molecular ion of the dimethylated phenytoin.[3] The mass shift of +3 for the internal standard is due to the presence of two 15N and one 13C atoms.

Data Presentation

The following tables summarize the expected quantitative performance of this method based on published data.[2][4]

Table 3: Method Validation Parameters

ParameterExpected Value
Linearity (r²)> 0.998
Limit of Detection (LOD)~15 ng/mL
Limit of Quantification (LOQ)~50 ng/mL
Recovery from SPE≥94%
Inter-day Precision (RSD)< 15%
Intra-day Precision (RSD)< 10%

Table 4: Example Calibration Curve Data

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Example)
500.125
1000.250
2500.625
5001.250
10002.500
12003.000

Visualization

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Add_IS->LLE Option 2 Evaporation Evaporation to Dryness SPE->Evaporation LLE->Evaporation Add_TMSH Add TMSH & Vortex Evaporation->Add_TMSH GCMS GC-MS Analysis (SIM Mode) Add_TMSH->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: Experimental workflow for GC-MS analysis of Phenytoin.

References

Application Notes: Sample Preparation for Phenytoin-15N2,13C Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenytoin is a primary anticonvulsant medication used for a variety of seizures. Due to its narrow therapeutic index and high inter-individual pharmacokinetic variability, Therapeutic Drug Monitoring (TDM) is essential to ensure efficacy while avoiding toxicity. Quantitative analysis, typically by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is the gold standard for TDM. The use of a stable isotope-labeled (SIL) internal standard, such as Phenytoin-15N2,13C, is critical for accurate and precise quantification. This internal standard mimics the analyte's chemical and physical properties, effectively compensating for variations during sample preparation and ionization, thereby minimizing matrix effects and improving method robustness.

This document provides detailed protocols for three common sample preparation techniques for the analysis of phenytoin from biological matrices: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Overview of Sample Preparation Techniques

The goal of sample preparation is to isolate phenytoin from complex biological matrices (e.g., plasma, serum, blood) and remove interfering substances like proteins, phospholipids, and salts that can compromise the analytical results.

  • Protein Precipitation (PPT): This is the simplest and fastest technique. It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) to the sample, which denatures and precipitates the proteins. After centrifugation, the clear supernatant containing the analyte is collected for analysis.[1] While rapid, it may result in a less clean extract compared to other methods.[1]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases (typically an aqueous sample and an organic solvent).[2] It provides a cleaner sample than PPT by removing more matrix components. The choice of solvent is crucial for achieving high recovery.[2]

  • Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method that can produce the cleanest extracts and allows for analyte concentration. The process involves passing the liquid sample through a solid sorbent that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a different solvent.[3][4]

Quantitative Data Summary

The following table summarizes the performance characteristics of various sample preparation methods for phenytoin analysis as reported in the literature.

TechniqueMatrixRecovery (%)LOQ (ng/mL)Linearity Range (ng/mL)Precision (RSD%)Source (Citation)
LLE Human Plasma87.52%6060 - 12000<15%
LLE Human Plasma78.33%101.2101.2 - 5060Not Specified[5]
LLE + Ultrafiltration Human PlasmaNot Specified55 - 500<15%[6]
SPE Human Plasma82.15% - 101.06%3540Not Specified≤7.94%[3]
SPE Rabbit Plasma~100%150150 - 39000Not Specified[7]
SPE Urine95.4%Not Specified1570 - 25200<4%[4]
MISPE Human PlasmaNot Specified25002500 - 40000<15%[8][9]
PPT Human PlasmaNot Specified20002000 - 80000Not Specified[10]
PPT Blood, Saliva, Dialysate89.5% - 97.1%1010 - 2000<10%[11]

MISPE: Molecularly Imprinted Solid-Phase Extraction

Experimental Protocols & Workflows

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid and simple method suitable for high-throughput analysis. It is based on the principle of precipitating plasma proteins with an organic solvent.[10]

Materials and Reagents:

  • Biological sample (e.g., human plasma, serum)

  • This compound internal standard (IS) working solution

  • Ice-cold acetonitrile (ACN) or methanol

  • Vortex mixer

  • Centrifuge capable of >10,000 x g

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 10 µL of the this compound IS working solution.

  • Add 300 µL of ice-cold acetonitrile to the sample.[10]

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.[1]

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

PPT_Workflow Start Start: 100 µL Plasma Sample Add_IS Add Internal Standard (this compound) Start->Add_IS Add_Solvent Add 300 µL of cold Acetonitrile Add_IS->Add_Solvent Vortex Vortex Mix (1-2 min) Add_Solvent->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to dryness (N2) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze LLE_Workflow Start Start: 200 µL Plasma Sample Add_IS Add Internal Standard (this compound) Start->Add_IS Add_Buffer Add Buffer (pH adjustment) Add_IS->Add_Buffer Add_Solvent Add 1.5 mL MTBE Add_Buffer->Add_Solvent Vortex Vortex Mix (5-10 min) Add_Solvent->Vortex Centrifuge Centrifuge (4,000 x g, 10 min) Vortex->Centrifuge Organic_Layer Transfer Organic (top) Layer Centrifuge->Organic_Layer Evaporate Evaporate to dryness (N2) Organic_Layer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze SPE_Workflow cluster_sample Sample Preparation cluster_spe Solid-Phase Extraction (C18 Cartridge) cluster_final Final Steps Start Start: 500 µL Plasma Sample Add_IS Add Internal Standard (this compound) Start->Add_IS Load 2. Load Sample Add_IS->Load Condition 1. Condition (1 mL MeOH, 1 mL H2O) Condition->Load Wash 3. Wash (1 mL H2O) Load->Wash Elute 4. Elute Phenytoin (1 mL Acetonitrile) Wash->Elute Evaporate Evaporate Eluate to dryness (N2) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

References

Application Note: Phenytoin-15N2,13C as an Internal Standard for Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenytoin is an anti-epileptic drug with a narrow therapeutic index, necessitating precise and accurate quantification in biological matrices for pharmacokinetic and bioequivalence studies.[1][2] Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) as they correct for variability during sample preparation and analysis.[3][4][5] This application note describes a robust and validated LC-MS/MS method for the quantification of phenytoin in human plasma using Phenytoin-15N2,13C as an internal standard, suitable for bioequivalence studies.

Principle

The method utilizes a stable isotope-labeled internal standard, this compound, which co-elutes with the analyte (phenytoin) and has identical chemical and physical properties. This ensures that any variations during sample extraction, chromatography, and ionization affect both the analyte and the internal standard equally, leading to a highly accurate and precise measurement of the analyte concentration. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

A liquid-liquid extraction (LLE) technique is employed to isolate phenytoin and the internal standard from human plasma.[6]

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (this compound).

  • Vortex for 10 seconds to mix.

  • Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[6]

    • Mobile Phase: A mixture of 2mM ammonium acetate in water (pH 6.3) and methanol (30:70 v/v).[6]

    • Flow Rate: 1 mL/min.[6]

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

    • Run Time: Approximately 4 minutes.[6]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[6]

    • Scan Type: Multiple Reaction Monitoring (MRM).[6]

    • MRM Transitions:

      • Phenytoin: m/z 253.1 → 182.3[6]

      • This compound: m/z 256.1 → 185.3 (Predicted)

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Data Presentation

Table 1: Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity Range 60 - 12000 ng/mLCorrelation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²) ≥ 0.9963[6]-
Lower Limit of Quantification (LLOQ) 60 ng/mLSignal-to-noise ratio ≥ 10, Accuracy within ±20%, Precision ≤ 20%
Accuracy (at LLOQ) Within ± 20%[6]± 20%
Accuracy (other concentrations) Within ± 15%[6]± 15%
Precision (Intra- and Inter-day) < 15%≤ 15%
Recovery (Analyte) 87.52%Consistent and reproducible
Recovery (Internal Standard) 86.42%Consistent and reproducible

Table 2: Stability Studies

Stability ConditionDurationResultAcceptance Criteria
Bench-top (Room Temperature) 8 hoursStable± 15% deviation
Autosampler 24 hoursStable± 15% deviation
Freeze-Thaw Cycles 3 cyclesStable± 15% deviation
Long-term (-80°C) 30 daysStable± 15% deviation

Mandatory Visualization

Bioequivalence_Study_Workflow cluster_study_design Study Design cluster_sample_collection Sample Collection cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis A Subject Screening & Informed Consent B Randomization (Test vs. Reference) A->B C Dosing (Single Dose, Crossover Design) B->C D Washout Period C->D Period 1 E Timed Blood Sampling C->E D->C Period 2 F Plasma Separation & Storage (-80°C) E->F G Sample Thawing & Preparation F->G H Addition of this compound (IS) G->H I Liquid-Liquid Extraction H->I J LC-MS/MS Analysis I->J K Pharmacokinetic Parameter Calculation (AUC, Cmax) J->K L Statistical Analysis (ANOVA) K->L M Bioequivalence Conclusion L->M

Caption: Workflow for a typical bioequivalence study of phenytoin.

Sample_Preparation_Workflow start Start: Human Plasma Sample (200 µL) add_is Add this compound (IS) start->add_is vortex1 Vortex Mix add_is->vortex1 add_solvent Add Extraction Solvent vortex1->add_solvent vortex2 Vortex Extraction add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex3 Vortex Mix reconstitute->vortex3 analyze LC-MS/MS Analysis vortex3->analyze

Caption: Detailed workflow for plasma sample preparation.

The described LC-MS/MS method using this compound as an internal standard is highly suitable for the quantitative determination of phenytoin in human plasma for bioequivalence studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, meeting the stringent requirements of regulatory guidelines for bioanalytical method validation.[6]

References

Application Note: In vivo Metabolic Profiling of Phenytoin Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Phenytoin is a first-generation anticonvulsant drug widely used for treating various types of seizures.[1] Its metabolism is complex, primarily occurring in the liver via the cytochrome P450 (CYP) enzyme system, and is known for its saturable, non-linear elimination kinetics.[2] The use of a stable isotope-labeled version, Phenytoin-15n2,13c, provides a powerful tool for in vivo metabolic studies.[3] This labeling allows for the precise differentiation of the administered drug and its metabolites from any endogenous compounds, enabling highly accurate pharmacokinetic (PK) and biotransformation analysis.[4] These studies are crucial for understanding drug clearance, metabolite formation, and potential drug-drug interactions.

Metabolic Pathway of Phenytoin

Phenytoin is predominantly metabolized to its inactive metabolite, 5-(4′-hydroxyphenyl)-5-phenylhydantoin (p-HPPH).[5][6] This reaction is mainly catalyzed by CYP2C9 and to a lesser extent by CYP2C19.[7][8] The formation of p-HPPH is believed to proceed through a reactive arene oxide intermediate, which can also be converted to a dihydrodiol metabolite by epoxide hydrolase (EPHX1).[5][6] The primary metabolite, p-HPPH, is subsequently conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), such as UGT1A1 and UGT1A9, to form a water-soluble glucuronide which is then excreted in the urine.[5][7] Up to 90% of a phenytoin dose is metabolized to p-HPPH and then excreted as its glucuronide conjugate.[5]

Phenytoin_Metabolism cluster_Phase1 Phase I Metabolism (Liver) cluster_Phase2 Phase II Metabolism cluster_Excretion Excretion PHT This compound AreneOxide Arene Oxide Intermediate PHT->AreneOxide CYP2C9 / CYP2C19 pHPPH p-HPPH (5-(4'-hydroxyphenyl)-5-phenylhydantoin) AreneOxide->pHPPH (spontaneous) Dihydrodiol Dihydrodiol Metabolite AreneOxide->Dihydrodiol EPHX1 HPPH_G p-HPPH-O-glucuronide pHPPH->HPPH_G UGT1A1, UGT1A9, etc. Urine Urine HPPH_G->Urine

Caption: Metabolic pathway of Phenytoin.

Experimental Protocols

Protocol 1: In vivo Study in a Rat Model

This protocol outlines the oral administration of this compound to Sprague-Dawley rats for pharmacokinetic analysis.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% Hydroxypropyl methylcellulose (HPMC) in water)

  • Male Sprague-Dawley rats (290-330 g)[9]

  • Oral gavage needles

  • Blood collection tubes (containing K2EDTA anticoagulant)[9]

  • Centrifuge

Procedure:

  • Animal Acclimation: Acclimate rats for at least 3 days prior to the study with free access to food and water.

  • Dosing Solution Preparation: Prepare a suspension of this compound in the vehicle solution at a concentration suitable for the target dose (e.g., 10 mg/kg).

  • Dosing: Administer a single oral dose of the this compound suspension to each rat via oral gavage. A typical dose might be 100 mg/kg (free acid equivalent).[9]

  • Blood Sampling: Collect blood samples (~0.2 mL) via jugular vein cannulae at specified time points: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[9]

  • Plasma Preparation: Immediately after collection, place blood samples on ice. Centrifuge the blood at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Transfer the resulting plasma supernatant to labeled cryovials and store at -80°C until analysis.

Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis

This protocol describes a protein precipitation method for extracting Phenytoin and its metabolites from plasma.

Materials:

  • Rat plasma samples

  • Acetonitrile (ACN) containing an internal standard (e.g., Phenytoin-d10)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To 50 µL of each plasma sample in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides a general method for the quantification of this compound and its primary metabolite, p-HPPH.

Instrumentation & Conditions:

  • HPLC System: Agilent 1100 series or equivalent.[10]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.7 µm) or equivalent.[9]

  • Mobile Phase A: 0.1% formic acid in water.[8][9]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[9]

  • Flow Rate: 0.5 - 0.7 mL/min.[9][10]

  • Injection Volume: 5 - 10 µL.[8][9]

  • Column Temperature: 30-40°C.[8][9]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

Gradient Elution:

Time (min) % Mobile Phase B
0.0 20
0.5 20
5.0 95
7.0 95
7.1 20

| 9.0 | 20 |

Mass Spectrometry Detection (MRM): Multiple Reaction Monitoring (MRM) transitions should be optimized for this compound, its unlabeled counterpart, its metabolites, and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Phenytoin253.1182.1
This compound 256.1 184.1
p-HPPH269.1182.1
p-HPPH (from labeled) 272.1 184.1
Phenytoin-d10 (IS)263.1192.1
Note: Exact m/z values must be optimized based on the specific labeled positions and instrument.

Data Presentation and Analysis

The use of stable isotope-labeled Phenytoin allows for the creation of calibration curves and quality controls independent of the unlabeled drug that may be co-administered or present endogenously. The data generated is used to calculate key pharmacokinetic parameters.

Experimental_Workflow cluster_InVivo In Vivo Phase cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Phase cluster_Data Data Interpretation Dosing Dosing with This compound Sampling Serial Blood/Tissue Sampling Dosing->Sampling Preparation Plasma Isolation & Protein Precipitation Sampling->Preparation LCMS LC-MS/MS Analysis (Quantification) Preparation->LCMS PK Pharmacokinetic Data Analysis LCMS->PK

References

Application Notes and Protocols for Phenytoin-15n2,13c in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of Phenytoin-15n2,13c, a stable isotope-labeled (SIL) analog of Phenytoin, in various cell-based assays. The inclusion of heavy isotopes (¹⁵N and ¹³C) allows for precise quantification and differentiation from endogenous or unlabeled Phenytoin using mass spectrometry. This enables a range of applications, from target engagement studies to metabolic profiling and neuroprotection assays.

Introduction

Phenytoin is a widely used anticonvulsant drug that primarily acts by modulating voltage-gated sodium channels.[1][2][3] Its therapeutic and adverse effects are concentration-dependent, making precise quantification in biological systems crucial. This compound serves as an ideal internal standard for mass spectrometry-based quantification of unlabeled Phenytoin and as a tool to trace the parent compound and its metabolites in complex cellular environments without the complications of radioactivity.

Quantitative Data Summary

The following table summarizes key quantitative parameters of Phenytoin's activity in various neuronal cell-based assays. These values can serve as a reference for designing experiments and interpreting results when using this compound.

ParameterCell TypeAssay DescriptionValue (µM)Reference
IC₅₀Rat Hippocampal CA1 Pyramidal NeuronsInhibition of transient sodium current (INaT)72.6 ± 22.5[1]
IC₅₀Cultured Embryonic Cortical NeuronsInhibition of inward Na⁺ current16.8[2]
IC₅₀hNav1.7-HEK-293 CellsSuppression of ATX-induced membrane depolarization18.7[4]
Apparent EC₅₀Rat Sensorimotor Cortex Layer 5 Pyramidal NeuronsReduction of persistent Na⁺ current (INaP)78[5]
Apparent IC₅₀Neocortical NeuronsReduction of persistent Na⁺ current (INaP)18 - 28[6]

Experimental Protocols

Protocol for Assessing Target Engagement with Voltage-Gated Sodium Channels

This protocol describes a method to assess the engagement of this compound with voltage-gated sodium channels in a neuronal cell line (e.g., SH-SY5Y, differentiated PC-12, or primary cortical neurons) using a fluorescence-based membrane potential assay.

Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Data Acquisition & Analysis prep1 Seed neuronal cells in a 96-well plate prep2 Differentiate cells (if required) prep1->prep2 treat1 Load cells with membrane potential-sensitive dye prep2->treat1 treat2 Pre-incubate with varying concentrations of this compound treat1->treat2 treat3 Add sodium channel activator (e.g., Veratridine) treat2->treat3 acq1 Measure fluorescence using a plate reader treat3->acq1 acq2 Calculate the change in membrane potential acq1->acq2 acq3 Determine IC50 value acq2->acq3

Caption: Workflow for a fluorescence-based membrane potential assay to assess this compound target engagement.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • 96-well black, clear-bottom microplates

  • This compound stock solution (in DMSO)

  • Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)

  • Sodium channel activator (e.g., Veratridine)

  • Assay buffer (e.g., HBSS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well black, clear-bottom microplate at a density optimized for the specific cell line. Allow cells to adhere and grow for 24-48 hours.

  • Cell Differentiation (if applicable): If using a cell line that requires differentiation to express mature neuronal phenotypes (e.g., SH-SY5Y with retinoic acid), follow the appropriate differentiation protocol.

  • Dye Loading: Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions. Remove the culture medium from the wells and add the dye solution. Incubate for the recommended time (typically 30-60 minutes) at 37°C.

  • Compound Pre-incubation: Prepare serial dilutions of this compound in the assay buffer. After the dye loading incubation, carefully remove the dye solution and add the different concentrations of this compound to the respective wells. Include vehicle control (DMSO) wells. Incubate for 15-30 minutes at room temperature.

  • Channel Activation and Signal Reading: Prepare the sodium channel activator solution in the assay buffer. Place the microplate in the fluorescence plate reader. Program the instrument to add the activator solution to all wells and immediately begin kinetic fluorescence readings.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in membrane potential. Calculate the percentage of inhibition of the activator-induced depolarization for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol for Cellular Uptake and Metabolite Profiling using LC-MS/MS

This protocol outlines a method to quantify the intracellular concentration of this compound and its metabolites in a cell line capable of drug metabolism, such as HepG2 cells or primary hepatocytes.

Workflow Diagram:

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cult1 Culture cells (e.g., HepG2) to confluency treat1 Incubate with a defined concentration of this compound for various time points cult1->treat1 prep1 Wash cells with ice-cold PBS treat1->prep1 prep2 Lyse cells and collect lysate prep1->prep2 prep3 Protein precipitation with acetonitrile prep2->prep3 prep4 Centrifuge and collect supernatant prep3->prep4 lcms1 Inject supernatant into LC-MS/MS system prep4->lcms1 lcms2 Separate parent and metabolites by liquid chromatography lcms1->lcms2 lcms3 Detect and quantify using mass spectrometry (MRM mode) lcms2->lcms3

Caption: Workflow for cellular uptake and metabolite profiling of this compound using LC-MS/MS.

Materials:

  • Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

  • Cell culture plates (e.g., 6-well plates)

  • This compound stock solution (in DMSO)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Cell lysis buffer

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., Phenytoin-d10, if quantifying unlabeled phenytoin simultaneously)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and culture until they reach approximately 80-90% confluency. Treat the cells with a known concentration of this compound (e.g., 10 µM) for different time points (e.g., 0, 1, 4, 12, 24 hours).

  • Cell Harvesting and Lysis:

    • At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of cell lysis buffer to each well and scrape the cells.

    • Collect the cell lysate into a microcentrifuge tube.

  • Protein Precipitation:

    • Add three volumes of ice-cold acetonitrile (containing the internal standard if necessary) to the cell lysate.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Incubate on ice for 20 minutes.

  • Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Carefully transfer the supernatant to a new tube or an autosampler vial.

    • Inject an aliquot of the supernatant into the LC-MS/MS system.

    • Develop a chromatographic method to separate this compound from its potential metabolites (e.g., hydroxylated forms).

    • Use Multiple Reaction Monitoring (MRM) mode for detection and quantification. The specific mass transitions for this compound and its expected metabolites will need to be determined.

  • Data Analysis: Quantify the concentration of this compound and its metabolites by comparing their peak areas to a standard curve prepared in a similar matrix. Normalize the concentrations to the protein content of the cell lysate.

Protocol for Assessing Neuroprotective Effects

This protocol provides a framework for evaluating the neuroprotective effects of this compound against a neurotoxic insult (e.g., glutamate excitotoxicity or oxidative stress) in a neuronal cell culture model.

Signaling Pathway Diagram:

G cluster_0 Neurotoxic Insult cluster_1 Cellular Response cluster_2 Intervention cluster_3 Mechanism of Action insult Glutamate or Oxidative Stress ca_influx ↑ Ca²⁺ Influx insult->ca_influx ros ↑ ROS Production insult->ros apoptosis Apoptosis ca_influx->apoptosis ros->apoptosis phenytoin Phenytoin na_channel Voltage-Gated Na⁺ Channels phenytoin->na_channel Inhibits na_channel->ca_influx Modulates

Caption: Simplified signaling pathway of neurotoxicity and the proposed neuroprotective mechanism of Phenytoin.

Materials:

  • Primary neuronal culture or a suitable neuronal cell line

  • Culture plates (e.g., 96-well)

  • This compound stock solution (in DMSO)

  • Neurotoxic agent (e.g., L-glutamic acid, hydrogen peroxide)

  • Cell viability assay reagent (e.g., alamarBlue®, MTT, or a cytotoxicity assay kit like LDH)

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Cell Culture: Plate neuronal cells in a 96-well plate and allow them to establish a healthy culture.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours). Include vehicle-treated control wells.

  • Induction of Neurotoxicity: After the pre-treatment period, add the neurotoxic agent to the wells (except for the untreated control wells) at a pre-determined toxic concentration.

  • Incubation: Co-incubate the cells with this compound and the neurotoxic agent for a duration sufficient to induce significant cell death in the neurotoxin-only treated wells (typically 18-24 hours).

  • Assessment of Cell Viability:

    • At the end of the incubation, remove the treatment media.

    • Perform a cell viability assay according to the manufacturer's protocol. For example, add the alamarBlue® reagent and incubate for 1-4 hours.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. A significant increase in cell viability in the this compound pre-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.

Concluding Remarks

The use of this compound in cell-based assays provides a powerful tool for researchers in neuroscience and drug development. The protocols outlined above offer a starting point for investigating the compound's target engagement, cellular pharmacology, and neuroprotective potential. The stable isotope label ensures accurate quantification and tracing, facilitating a deeper understanding of Phenytoin's mechanisms of action at the cellular level. Researchers are encouraged to optimize these protocols for their specific cell models and experimental questions.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry Analysis of Phenytoin-15N2,13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenytoin is a widely used anticonvulsant drug with a narrow therapeutic index, necessitating precise monitoring of its plasma concentrations to ensure efficacy and avoid toxicity. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers exceptional selectivity and sensitivity for the quantification of phenytoin and its metabolites. The use of a stable isotope-labeled internal standard, such as Phenytoin-15N2,13C, is the gold standard for accurate quantification as it effectively compensates for variations in sample preparation and matrix effects.[1]

This document provides detailed application notes and protocols for the analysis of this compound using LC-HRMS. This compound is a labeled form of Phenytoin containing two 15N atoms and one 13C atom, making it an ideal internal standard for quantitative studies.[2]

Chemical Information:

CompoundMolecular FormulaAverage Molecular Weight ( g/mol )Monoisotopic Mass (Da)
PhenytoinC₁₅H₁₂N₂O₂252.27252.089877630
This compoundC₁₄¹³CH₁₂¹⁵N₂O₂255.25255.09325

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of phenytoin using LC-HRMS with a stable isotope-labeled internal standard. The data presented here is representative of what can be achieved with the described methods.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Phenytoin5 - 5000Linear (1/x weighting)> 0.995

Table 2: Accuracy and Precision (Inter- and Intra-day)

Quality Control SampleNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LQC (Low)1598.54.299.15.5
MQC (Medium)250101.23.1100.54.3
HQC (High)400099.82.5101.03.8

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Phenytoin92.595.8
This compound93.196.2

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of phenytoin from plasma or serum samples.

Materials:

  • Human plasma/serum samples

  • This compound internal standard solution (1 µg/mL in methanol)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma/serum sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-HRMS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

High-Resolution Mass Spectrometry

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Orbitrap-based)

MS Parameters:

  • Ionization Mode: Heated Electrospray Ionization (HESI), Positive

  • Capillary Voltage: 3.5 kV

  • Sheath Gas Flow Rate: 40 arbitrary units

  • Auxiliary Gas Flow Rate: 10 arbitrary units

  • Vaporizer Temperature: 350°C

  • Scan Type: Full Scan MS

  • Mass Range: m/z 100-1000

  • Resolution: 70,000 FWHM (at m/z 200)

  • AGC Target: 1e6

  • Maximum Injection Time: 100 ms

Accurate Mass Monitoring:

  • Phenytoin ([M+H]⁺): m/z 253.0971

  • This compound ([M+H]⁺): m/z 256.1005

Visualizations

Phenytoin Metabolic Pathway

Phenytoin is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9 and to a lesser extent CYP2C19, to its major inactive metabolite, 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH).[3] This metabolite is then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) and excreted in the urine.

Phenytoin_Metabolism cluster_cyp cluster_ephx1 cluster_ugt Phenytoin Phenytoin AreneOxide Arene Oxide Intermediate Phenytoin->AreneOxide pHPPH p-HPPH (5-(4'-hydroxyphenyl)-5-phenylhydantoin) AreneOxide->pHPPH Dihydrodiol Phenytoin Dihydrodiol AreneOxide->Dihydrodiol HPPH_Glucuronide p-HPPH Glucuronide pHPPH->HPPH_Glucuronide Excretion Urinary Excretion HPPH_Glucuronide->Excretion CYP2C9 CYP2C9 (major) CYP2C19 (minor) EPHX1 EPHX1 UGTs UGTs (e.g., UGT1A1, UGT1A9)

Caption: Major metabolic pathway of Phenytoin.

Experimental Workflow for LC-HRMS Analysis of Phenytoin

The following diagram illustrates the key steps in the quantitative analysis of phenytoin from biological samples using LC-HRMS.

LC_HRMS_Workflow Sample Biological Sample (Plasma/Serum) Spiking Spike with This compound (IS) Sample->Spiking Extraction Protein Precipitation (Acetonitrile) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation HRMS_Detection HRMS Detection (e.g., Orbitrap) LC_Separation->HRMS_Detection Data_Analysis Data Analysis (Quantification) HRMS_Detection->Data_Analysis

References

Troubleshooting & Optimization

Overcoming matrix effects with Phenytoin-15n2,13c in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Phenytoin-¹⁵N₂,¹³C as an internal standard to overcome matrix effects in LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis of phenytoin?

A1: Matrix effects are the alteration of ionization efficiency for phenytoin caused by co-eluting compounds from the sample matrix (e.g., plasma, serum, brain tissue).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][3] The primary cause is competition between the analyte (phenytoin) and matrix components for ionization in the mass spectrometer's source.[2]

Q2: Why is a stable isotope-labeled internal standard like Phenytoin-¹⁵N₂,¹³C recommended?

A2: A stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" for mitigating matrix effects. Phenytoin-¹⁵N₂,¹³C is an ideal internal standard because it is chemically identical to phenytoin but has a different mass. This chemical similarity ensures that it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[2][3] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved despite variations in matrix effects between samples.[2]

Q3: What are the key advantages of using Phenytoin-¹⁵N₂,¹³C over other internal standards?

A3: The key advantages include:

  • Co-elution: It chromatographically behaves almost identically to phenytoin, ensuring that both are subjected to the same matrix effects at the same time.

  • Similar Ionization Efficiency: It has the same ionization properties as phenytoin, leading to a more consistent response ratio.

  • High Accuracy and Precision: Its use significantly improves the accuracy and precision of the bioanalytical method.[4]

Q4: Can I use a different internal standard, like a structurally similar analog?

A4: While structurally similar analogs can be used, they are not as effective as a SIL-IS. This is because their chromatographic behavior and ionization efficiency may differ from phenytoin, leading to incomplete compensation for matrix effects.

Q5: What are the typical validation parameters for a bioanalytical method for phenytoin according to regulatory guidelines?

A5: According to guidelines from the FDA and EMA, a bioanalytical method for phenytoin should be validated for specificity, sensitivity, accuracy, precision, linearity, and stability.[4] The accuracy and precision should generally be within ±15% (±20% at the lower limit of quantification).[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Variability in Results Inconsistent matrix effects between samples. Poor recovery of analyte or internal standard.Ensure the use of a stable isotope-labeled internal standard like Phenytoin-¹⁵N₂,¹³C. Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components.[2]
Poor Peak Shape (Tailing or Fronting) Column overload or contamination. Inappropriate mobile phase pH.Dilute the sample. Use a guard column and/or a more robust sample clean-up procedure. Adjust the mobile phase pH to ensure phenytoin (pKa ~8.3) is in a consistent ionization state.
Low Signal Intensity / Ion Suppression Co-elution of matrix components. Inefficient ionization source settings.Improve chromatographic separation to resolve phenytoin from interfering peaks. Optimize ion source parameters (e.g., temperature, gas flows). Consider switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) if suppression persists.
Internal Standard and Analyte Peaks Not Co-eluting Isotope effect (more common with deuterium-labeled standards). Inappropriate chromatographic conditions.While less common with ¹³C and ¹⁵N labeling, slight separation can occur. Adjust the mobile phase composition or gradient to ensure complete co-elution. A slight retention time difference might be acceptable if the matrix effect is consistent across the peak width.
High Background Noise Contamination in the LC-MS system. Impure solvents or reagents.Flush the LC system and clean the mass spectrometer's ion source. Use high-purity (LC-MS grade) solvents and reagents.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This is a common and relatively simple method for plasma samples.

  • Aliquoting: To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 5 µL of Phenytoin-¹⁵N₂,¹³C internal standard working solution.

  • Precipitation: Add 200 µL of chilled acetonitrile. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean tube or a well plate.

  • Injection: Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following are typical starting parameters that should be optimized for your specific instrument and application.

Parameter Value
LC Column C18 (e.g., 150 x 2.1 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol (2:1, v/v)
Flow Rate 0.25 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Phenytoin) m/z 253.1 → 182.3
MRM Transition (Phenytoin-¹⁵N₂,¹³C) m/z 256.1 → 185.3 (Example, confirm mass of specific IS)

Quantitative Data Summary

The use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of phenytoin quantification by compensating for matrix effects. The following table provides representative data on the recovery and matrix effects for phenytoin in rat plasma and brain tissue using a deuterated internal standard, which demonstrates the principles applicable to Phenytoin-¹⁵N₂,¹³C.

Matrix Analyte Concentration (ng/mL) % Recovery Matrix Effect (%)
Plasma15.6100.9 ± 0.5-2.1 ± 1.5
62.599.0 ± 0.7-2.0 ± 1.3
Brain46.998.7 ± 1.2-1.8 ± 0.9
187.597.5 ± 1.8-2.3 ± 1.4
Data adapted from a study using d10-phenytoin, demonstrating the effectiveness of a SIL-IS in minimizing matrix effects (values close to 0% indicate minimal effect).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add Phenytoin-¹⁵N₂,¹³C plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate ratio Calculate Peak Area Ratio (Phenytoin / IS) integrate->ratio quantify Quantify Concentration ratio->quantify

Caption: Experimental workflow for phenytoin analysis.

matrix_effect cluster_no_is Without Internal Standard cluster_with_is With Phenytoin-¹⁵N₂,¹³C (IS) ME1 Matrix Effect (Ion Suppression) Signal1 Inaccurate Signal ME1->Signal1 Reduces Signal Analyte1 Phenytoin Analyte1->ME1 ME2 Matrix Effect (Ion Suppression) Ratio Accurate Ratio (Analyte/IS) ME2->Ratio Suppresses Both Equally Analyte2 Phenytoin Analyte2->ME2 IS Phenytoin-¹⁵N₂,¹³C IS->ME2

Caption: Overcoming matrix effects with a SIL-IS.

References

Identifying and minimizing impurities in Phenytoin-15n2,13c standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenytoin-¹⁵N₂,¹³C standards. Our goal is to help you identify and minimize impurities, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common chemical impurities found in Phenytoin-¹⁵N₂,¹³C standards?

A1: Common chemical impurities in phenytoin standards can originate from the synthesis process or degradation. Process-related impurities often include unreacted starting materials or byproducts. Key impurities to be aware of are:

  • Benzophenone: A common starting material in phenytoin synthesis.[1]

  • Benzil: An intermediate in the synthesis of phenytoin from benzoin.[1][2]

  • Unlabeled Phenytoin: The presence of the unlabeled analogue is a critical chemical and isotopic impurity.[3]

  • Related Compounds: Other structurally similar compounds that may form due to side reactions during synthesis.

Degradation of phenytoin can occur under acidic or alkaline conditions, leading to the formation of various degradation products. Proper storage is crucial to minimize the formation of these impurities.

Q2: What are the typical acceptance criteria for the chemical and isotopic purity of a high-quality Phenytoin-¹⁵N₂,¹³C standard?

A2: While there are no universal regulatory standards for research-grade materials, high-quality Phenytoin-¹⁵N₂,¹³C standards should meet stringent purity criteria to be effective as internal standards in quantitative mass spectrometry.[4][5] A Certificate of Analysis (CoA) from the manufacturer should provide detailed information on both chemical and isotopic purity.[6]

Purity TypeTypical Acceptance CriteriaNotes
Chemical Purity ≥98%Determined by methods like HPLC-UV or LC-MS. This ensures that the signal is predominantly from the target analyte.
Isotopic Purity ≥99 atom % ¹³C and ¹⁵NThis indicates the percentage of the labeled atoms that are the desired heavy isotopes. High isotopic purity minimizes interference from partially labeled species.[7]
Unlabeled Species <0.5%The presence of unlabeled phenytoin can interfere with the quantification of the native analyte, especially at low concentrations.[3]

Q3: How can I verify the isotopic enrichment of my Phenytoin-¹⁵N₂,¹³C standard?

A3: The isotopic enrichment of your standard can be verified using high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • High-Resolution Mass Spectrometry (HRMS): This technique can distinguish between the labeled and unlabeled phenytoin based on their precise mass-to-charge ratios. By comparing the peak intensities of the isotopic cluster, the level of enrichment can be calculated.

  • NMR Spectroscopy: ¹³C and ¹⁵N NMR can directly detect the labeled atoms, and the signal intensity is proportional to their abundance. This method can also confirm the position of the labels within the molecule.[8][9]

Q4: What are the best practices for storing and handling Phenytoin-¹⁵N₂,¹³C standards to prevent degradation?

A4: To ensure the long-term stability of your Phenytoin-¹⁵N₂,¹³C standard, it is crucial to store it under appropriate conditions. Improper storage can lead to chemical degradation, compromising the integrity of your experiments.

  • Storage Temperature: Store the standard at the temperature recommended by the manufacturer, typically in a freezer (-20°C or -80°C) for long-term storage.[10]

  • Light Protection: Protect the standard from light to prevent photodegradation. Use amber vials or store it in a dark container.

  • Inert Atmosphere: For solids, storing under an inert gas like argon or nitrogen can prevent oxidation.

  • Solution Stability: If the standard is in solution, be aware of its stability in the chosen solvent. Prepare fresh working solutions and avoid repeated freeze-thaw cycles.[11]

Troubleshooting Guides

Troubleshooting Guide 1: Unexpected Peaks in Chromatogram

This guide will help you identify the source of unexpected peaks when analyzing your Phenytoin-¹⁵N₂,¹³C standard.

Problem: You observe unexpected peaks in your HPLC-UV or LC-MS chromatogram.

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

Troubleshooting Guide 2: Suspected Low Isotopic Enrichment

This guide provides steps to investigate if you suspect the isotopic enrichment of your standard is lower than specified.

Problem: Quantitative analysis results are inconsistent, or the mass spectrum shows a higher than expected M+0 peak for the labeled standard.

Caption: Troubleshooting workflow for suspected low isotopic enrichment.

Experimental Protocols

Protocol 1: HPLC-MS/MS Method for the Analysis of Phenytoin and Common Impurities

This protocol provides a starting point for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Phenytoin-¹⁵N₂,¹³C and its common impurities.

1. Sample Preparation:

  • Prepare a stock solution of the Phenytoin-¹⁵N₂,¹³C standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution with the mobile phase to the desired concentration range for analysis.

2. LC-MS/MS Parameters:

ParameterRecommended Setting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Phenytoin-¹⁵N₂,¹³C: Monitor appropriate precursor > product ion transition
Unlabeled Phenytoin: 253.1 > 182.1
Benzophenone: 183.1 > 105.1
Benzil: 211.1 > 105.1

3. Data Analysis:

  • Integrate the peak areas for the labeled phenytoin and any identified impurities.

  • Calculate the percentage of each impurity relative to the main peak area of the Phenytoin-¹⁵N₂,¹³C.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Stock Solution (1 mg/mL in Methanol) B Working Solutions (Diluted in Mobile Phase) A->B C Inject 5 µL onto C18 Column B->C D Gradient Elution C->D E ESI+ Ionization D->E F MRM Detection E->F G Integrate Peak Areas F->G H Calculate Impurity Percentage G->H

Caption: Experimental workflow for HPLC-MS/MS analysis of phenytoin impurities.

Protocol 2: Identification of Unknown Impurities using High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general workflow for the identification of unknown impurities in your Phenytoin-¹⁵N₂,¹³C standard.

1. HRMS Data Acquisition:

  • Analyze the standard using an LC-HRMS system (e.g., Q-TOF or Orbitrap).

  • Acquire data in both full scan mode to detect all ions and in data-dependent MS/MS mode to obtain fragmentation data for the detected ions.

2. Data Analysis:

  • Process the full scan data to generate an extracted ion chromatogram for the labeled phenytoin and any other detected peaks.

  • For each unknown peak, determine its accurate mass and propose possible elemental compositions.

  • Analyze the MS/MS fragmentation pattern to elucidate the structure of the unknown impurity. Compare the fragmentation pattern to that of phenytoin to identify potential structural similarities.

G A Inject Sample into LC-HRMS B Full Scan Data Acquisition A->B C Data-Dependent MS/MS Acquisition A->C D Extract Ion Chromatograms B->D G Analyze MS/MS Fragmentation C->G E Determine Accurate Mass of Unknowns D->E F Propose Elemental Compositions E->F H Elucidate Impurity Structure F->H G->H

Caption: Workflow for the identification of unknown impurities by HRMS.

References

Best practices for preparing stock solutions of Phenytoin-15n2,13c

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the preparation of stock solutions of Phenytoin-15n2,13c, a stable isotope-labeled internal standard crucial for quantitative analysis in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on the solubility of the parent compound, phenytoin, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1] For lower concentrations, ethanol can also be used.[1] Phenytoin is practically insoluble in water.[2][3]

Q2: What is a typical concentration for a stock solution of this compound?

A2: A common stock solution concentration for analytical standards is 1 mg/mL. However, the optimal concentration will depend on the specific requirements of your analytical method and the working concentrations needed for your experiments.

Q3: How should I accurately weigh this compound, which is often supplied in small quantities?

A3: Use a calibrated analytical balance with a readability of at least 0.01 mg. To minimize static effects, an anti-static gun is recommended. Weigh the compound directly into a tared amber glass vial to prevent photodegradation and minimize transfer loss.

Q4: What are the recommended storage conditions for a this compound stock solution?

A4: Store the stock solution at -20°C in a tightly sealed, amber glass vial to protect it from light and prevent solvent evaporation. When not in use, minimize the time the solution spends at room temperature.

Q5: What is the expected stability of the this compound stock solution?

A5: When stored properly at -20°C, the stock solution in DMSO is expected to be stable for several months. However, it is good practice to prepare fresh stock solutions regularly and to perform periodic checks for degradation or changes in concentration.

Troubleshooting Guide

Q1: I'm having trouble dissolving the this compound powder in the solvent.

A1:

  • Ensure you are using an appropriate solvent: DMSO is recommended for the highest solubility.[1]

  • Use gentle warming and agitation: After adding the solvent, cap the vial tightly and vortex it. If the powder does not fully dissolve, you can warm the solution briefly to 30-40°C in a water bath and continue vortexing.

  • Sonication: If clumps persist, sonicate the vial for 5-10 minutes in a bath sonicator.

Q2: My this compound stock solution appears cloudy or has precipitated after storage.

A2:

  • Incomplete initial dissolution: The compound may not have been fully dissolved initially. Try the warming and sonication steps described above.

  • Storage temperature fluctuations: Repeated freeze-thaw cycles can cause precipitation. Aliquot the stock solution into smaller, single-use vials to avoid repeated warming of the entire stock.

  • Solvent evaporation: Ensure the vial cap is tightly sealed to prevent solvent evaporation, which would increase the concentration and potentially lead to precipitation.

Q3: I am seeing inconsistent results in my analytical runs when using the this compound internal standard.

A3:

  • Check for complete dissolution: Ensure no visible precipitate is present in the stock solution before making dilutions.

  • Verify pipetting accuracy: Use calibrated pipettes for all dilutions to ensure accurate and reproducible concentrations.

  • Assess for degradation: If the stock solution is old, consider preparing a fresh stock to rule out degradation as a source of variability.

  • Consider adsorption: Phenytoin can be adsorbed to certain plastics. Use glass or polypropylene vials and pipette tips to minimize this effect.

Quantitative Data

The following table summarizes the solubility of the parent compound, Phenytoin. This data should be used as a guideline for preparing this compound solutions.

SolventSolubility (at 25°C)Concentration (mM)
DMSO50 mg/mL198.2 mM
Ethanol13 mg/mL51.53 mM
WaterInsoluble-
Acetone1 g/30 mL-
Alkali HydroxidesSoluble-

Data is for unlabeled Phenytoin and is sourced from Selleck Chemicals and the NCBI.[1][2]

Experimental Protocols

Protocol for Preparing a 1 mg/mL Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • 2 mL amber glass vial with a screw cap

    • Calibrated micropipettes and tips

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Tare the amber glass vial on the analytical balance.

    • Carefully weigh 1 mg of this compound powder directly into the tared vial. Record the exact weight.

    • Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the vial.

    • Tightly cap the vial and vortex for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no undissolved particles.

    • If necessary, warm the vial to 30-40°C and/or sonicate for 5-10 minutes to aid dissolution.

    • Once fully dissolved, label the vial with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C.

Visualizations

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh 1. Weigh this compound add_solvent 2. Add Anhydrous DMSO weigh->add_solvent vortex 3. Vortex Thoroughly add_solvent->vortex inspect 4. Visually Inspect vortex->inspect troubleshoot Troubleshoot Dissolution inspect->troubleshoot Incomplete? label_vial 5. Label Vial inspect->label_vial Complete troubleshoot->vortex Warm/Sonicate & Re-Vortex store 6. Store at -20°C label_vial->store

Caption: Workflow for preparing this compound stock solution.

References

Impact of different ionization sources on Phenytoin-15n2,13c detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Phenytoin and its stable isotope-labeled internal standard, Phenytoin-15N2,13C. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Which ionization source is most suitable for the detection of this compound?

A1: Electrospray Ionization (ESI) is the most commonly reported and generally recommended ionization source for the analysis of Phenytoin and its isotopically labeled standards.[1][2][3] ESI is well-suited for moderately polar compounds like Phenytoin and typically provides high sensitivity.[1] While Atmospheric Pressure Chemical Ionization (APCI) can also be used, especially for less polar compounds, ESI in positive ion mode has been shown to yield greater signal intensity for Phenytoin.[1]

Q2: Why is a stable isotope-labeled internal standard like this compound recommended?

A2: Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative LC-MS/MS analysis.[4][5] Since this compound is chemically identical to Phenytoin, it co-elutes and experiences the same effects of sample preparation, chromatography, and ionization.[4] This allows for accurate correction of matrix effects, variations in ionization efficiency, and sample recovery, leading to improved precision and accuracy in quantification.[4][6]

Q3: What are the expected precursor and product ions for Phenytoin and this compound in positive ESI mode?

A3: In positive ESI mode, Phenytoin typically forms a protonated molecule [M+H]+. For tandem mass spectrometry (MS/MS), this precursor ion is fragmented to produce characteristic product ions. Based on the literature, the mass transitions are:

  • Phenytoin: m/z 253.1 → 182.2[7]

  • Phenytoin-d10 (as a common surrogate): m/z 263.2 → 192.1[1][7] For This compound , with two 15N and one 13C, the mass will increase by 3 Da compared to the unlabeled Phenytoin. Therefore, the expected transition would be approximately m/z 256.1 → 185.2 . The exact masses should be confirmed by direct infusion of the standard.

Q4: How does the pKa of Phenytoin influence its ionization?

A4: Phenytoin is a weak acid with a pKa value around 8.06-8.4.[8][9][10][11][12] This means that in acidic mobile phases (e.g., with 0.1% formic acid), it will be in its unionized form, which is generally favorable for reversed-phase chromatography. The addition of acid to the mobile phase also provides a source of protons, promoting the formation of [M+H]+ ions in positive mode ESI.[1]

Q5: Can I use negative ion mode for Phenytoin analysis?

A5: Yes, negative ion mode ESI can be used for Phenytoin analysis, but it is generally less sensitive than positive ion mode.[1][13] In negative mode, Phenytoin is detected as the deprotonated molecule [M-H]-. Some studies have successfully used negative mode, but positive mode is more commonly reported to give a greater signal intensity.[1]

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Signal for this compound 1. Incorrect Mass Spectrometer Settings: Wrong precursor/product ion m/z values, inappropriate source parameters (e.g., temperature, gas flows, voltage).- Verify the correct m/z values for this compound. - Optimize source parameters by infusing a standard solution. - Ensure the MS method is set to the correct ionization polarity (positive ESI is recommended).[1]
2. Sample Preparation Issues: Poor extraction recovery, degradation of the analyte.- Evaluate the extraction efficiency using pre- and post-extraction spiked samples. - Ensure sample stability under the storage and processing conditions.
3. LC Method Problems: Analyte not eluting from the column, poor peak shape.- Check mobile phase composition and gradient. - Ensure the correct column is being used and is not clogged. - Verify the injection volume and sample concentration.
High Signal Variability / Poor Reproducibility 1. Matrix Effects: Ion suppression or enhancement from co-eluting matrix components.- Use a stable isotope-labeled internal standard like this compound to compensate for these effects.[4] - Improve sample cleanup procedures (e.g., solid-phase extraction). - Modify the chromatographic method to separate Phenytoin from interfering matrix components.
2. Inconsistent Sample Preparation: Variability in extraction, evaporation, or reconstitution steps.- Ensure consistent and precise execution of the sample preparation protocol. - Use automated liquid handlers for improved precision.
3. LC or MS System Instability: Fluctuations in pump flow, inconsistent spray in the ion source.- Check for leaks in the LC system. - Clean the ion source.[14] - Monitor system suitability by injecting a standard solution periodically.
In-source Fragmentation 1. High Source Temperature or Voltages: Excessive energy in the ion source causing the analyte to fragment before entering the mass analyzer.- Optimize source temperature and voltages (e.g., declustering potential, fragmentor voltage) to minimize fragmentation while maintaining adequate ionization.[15]
Peak Tailing or Fronting 1. Column Overload: Injecting too much analyte.- Dilute the sample or reduce the injection volume.
2. Secondary Interactions: Interactions between the analyte and the column stationary phase.- Adjust the mobile phase pH or organic solvent composition.
3. Column Degradation: Loss of stationary phase or contamination.- Replace the guard column or analytical column.[16]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of Phenytoin using LC-ESI-MS/MS, which would be expected to be similar for this compound.

Parameter Electrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Ionization Mode Primarily Positive Ion Mode [M+H]+[1]Positive or Negative Ion Mode
Sensitivity High, with reported LOQs in the low ng/mL range (e.g., 10 ng/mL)[17]Generally considered less sensitive than ESI for moderately polar compounds.
Linearity Excellent, with correlation coefficients (r²) > 0.99 over a wide concentration range.[17]Expected to have good linearity, but may have a narrower dynamic range than ESI.
Matrix Effects More susceptible to matrix effects, particularly ion suppression.[18][19]Generally less susceptible to matrix effects compared to ESI.[19][20]
Applicability Well-suited for polar to moderately polar, thermally labile compounds.[21]Suitable for less polar, thermally stable compounds that can be volatilized.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline based on common practices for Phenytoin extraction from plasma.

  • Spiking: To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Extraction: Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or a mixture of acetonitrile and tert-butyl methyl ether[1]).

  • Vortexing: Vortex the mixture for 5-10 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40-50°C.

  • Reconstitution: Reconstitute the dried extract in 100-200 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method Parameters

These are typical starting parameters for the analysis of Phenytoin. Optimization will be required for your specific instrumentation.

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in water.[1]

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[1]

  • Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute Phenytoin, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 40°C.[1]

  • Injection Volume: 5 - 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI), positive ion mode.

  • MRM Transitions:

    • Phenytoin: m/z 253.1 → 182.2

    • This compound: m/z ~256.1 → ~185.2 (to be confirmed)

  • Source Parameters:

    • Capillary Voltage: ~3-5 kV

    • Source Temperature: ~150-350°C

    • Desolvation Gas Flow and Temperature: Optimize for your instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate Extract->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS Detection (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Ratio (Analyte/IS) Integrate->Calculate Quantify Quantification Calculate->Quantify troubleshooting_logic Start Low or No Signal CheckMS Check MS Settings (m/z, Polarity, Source) Start->CheckMS MS_OK MS Settings Correct? CheckMS->MS_OK CheckLC Check LC Conditions (Column, Mobile Phase) LC_OK LC Conditions Correct? CheckLC->LC_OK CheckSamplePrep Review Sample Prep (Extraction Recovery) SamplePrep_OK Sample Prep Correct? CheckSamplePrep->SamplePrep_OK MS_OK->CheckLC Yes OptimizeMS Optimize Source Parameters MS_OK->OptimizeMS No LC_OK->CheckSamplePrep Yes FixLC Troubleshoot LC (Flush, New Column) LC_OK->FixLC No OptimizeSamplePrep Optimize Extraction Protocol SamplePrep_OK->OptimizeSamplePrep No

References

Technical Support Center: Enhancing Recovery of Phenytoin-15n2,13c

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the recovery of Phenytoin-15n2,13c during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance to overcome common challenges in the bioanalytical workflow.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of the internal standard (IS), this compound, critical in my bioanalytical assay?

A1: A consistent and reproducible recovery of the internal standard is paramount for the accuracy and precision of your quantitative analysis.[1][2][3][4] this compound, as an isotopically labeled internal standard, is chemically identical to the analyte (phenytoin) and is expected to behave similarly during extraction and analysis. Therefore, it is used to compensate for variability in sample preparation and matrix effects.[5][6][7] Inconsistent IS recovery can lead to inaccurate quantification of the target analyte.

Q2: What is an acceptable recovery percentage for this compound?

A2: Regulatory guidelines do not mandate a 100% recovery.[1][3][4] The key is that the recovery should be consistent, precise, and reproducible across all samples, including calibration standards and quality controls.[1][2][3][4] Many validated methods report recoveries greater than 50%.[8] It is more important to have a consistent recovery than a high one, as the IS is designed to normalize for these variations.

Q3: Should the recovery of this compound be identical to that of unlabeled phenytoin?

A3: Ideally, the recovery should be very similar. Since isotopically labeled standards have nearly identical physicochemical properties to their unlabeled counterparts, they are expected to exhibit similar behavior during extraction.[7] However, minor differences in retention time or extraction efficiency can sometimes be observed.[6] The crucial aspect is the consistency of the analyte-to-internal standard response ratio.

Q4: Can the biological matrix affect the recovery of this compound?

A4: Yes, the biological matrix (e.g., plasma, urine, tissue homogenate) can significantly impact recovery.[5] Matrix components such as proteins and lipids can bind to the analyte and internal standard, affecting their extraction efficiency.[9] Furthermore, co-eluting matrix components can cause ion suppression or enhancement in the mass spectrometer, which underscores the importance of a reliable internal standard to correct for these effects.[6]

Troubleshooting Guide: Low Recovery of this compound

This guide will help you diagnose and resolve common issues leading to poor recovery of your internal standard.

Problem Potential Cause Recommended Solution
Low and Inconsistent Recovery Suboptimal Extraction Method: The chosen extraction technique (LLE, SPE, or PPT) may not be suitable for your sample matrix.Review and optimize your extraction protocol. Consider switching to an alternative method. For example, if protein precipitation yields low recovery due to matrix effects, a more specific solid-phase extraction may be beneficial.[8][10]
Incorrect pH: The pH of the sample and extraction solvents is critical for the efficient partitioning of phenytoin, which is a weak acid.Adjust the pH of your sample and/or extraction solvent. For LLE, acidifying the sample can improve the extraction of phenytoin into an organic solvent. For SPE, pH adjustment is crucial for retention on and elution from the sorbent.
Inappropriate Solvent Choice: The polarity and type of organic solvent used in LLE or for elution in SPE directly impact recovery.For LLE, test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether).[11] For SPE, optimize the elution solvent to ensure complete recovery from the cartridge.
Consistently Low but Reproducible Recovery Partial Extraction: The extraction conditions may not be sufficient to fully recover the analyte and IS from the matrix.While not ideal, if the recovery is consistent and reproducible, the internal standard should adequately correct for the loss.[2][3] However, to improve the method, you can try increasing the solvent-to-sample ratio or performing multiple extractions.[5]
Sudden Drop in Recovery Reagent Degradation: Solvents and reagents can degrade over time, affecting their extraction efficiency.Prepare fresh reagents and solutions. Ensure proper storage conditions are maintained.
Instrumental Issues: Problems with the autosampler, injector, or chromatography column can lead to apparent low recovery.Perform system suitability tests to ensure the analytical instrument is functioning correctly. Check for leaks, blockages, and column degradation.
Variable Recovery Across a Batch Inconsistent Sample Processing: Variations in vortexing time, centrifugation speed, or evaporation can lead to inconsistent recovery.Standardize all manual steps in the extraction procedure. Ensure all samples are treated identically. Consider using automated liquid handling systems for improved precision.
Matrix Effects: Different patient or animal samples can have varying compositions, leading to different matrix effects and, consequently, variable recovery.The use of an isotopically labeled internal standard like this compound is the best way to compensate for inter-sample matrix variability.[12] Ensure the IS is added early in the sample preparation process.

Quantitative Data Summary

The following tables summarize recovery data for phenytoin using different extraction methods, which can serve as a benchmark for your experiments with this compound.

Table 1: Liquid-Liquid Extraction (LLE) Recovery of Phenytoin

Biological MatrixExtraction SolventRecovery (%)Reference
Human PlasmaCombination of acetonitrile and TBME (1:4)Not specified, but method was successful[13]
Human PlasmaNot specified87.52 (Analyte), 86.42 (IS)

Table 2: Solid-Phase Extraction (SPE) Recovery of Phenytoin

Biological MatrixSPE CartridgeRecovery (%)Reference
Whole Blood & LiverBond Elut Certify>50[8]
Human SerumC1897 - 100[10]
Brain, Blood, SalivaC8-SCX≥94[14][15]

Table 3: Protein Precipitation (PPT) Recovery of Phenytoin

Biological MatrixPrecipitating AgentRecovery (%)Reference
Brain, Blood, SalivaPerchloric Acid89.5 - 97.1[16]

Experimental Protocols

Here are detailed methodologies for the three main extraction techniques.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is based on a method for the determination of phenytoin in human plasma using a deuterated internal standard.

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a pre-labeled tube.

    • Add the working solution of this compound.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 2.5 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes at 10°C.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue with 500 µL of the mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is adapted from a reference method for the analysis of antiepileptic drugs in serum.[10]

  • Sample Pre-treatment:

    • To 200 µL of serum, add the this compound internal standard solution.

    • Add 400 µL of 4% phosphoric acid and vortex.

    • Centrifuge at 14,000 x g for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a 5% methanol in water solution.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Protocol 3: Protein Precipitation (PPT)

This protocol is based on a method for analyzing phenytoin in various biological matrices.[16]

  • Sample Preparation:

    • To 25 µL of the biological sample (e.g., plasma, saliva), add 75 µL of the this compound internal standard working solution (prepared in 1 M perchloric acid).

  • Precipitation:

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to an autosampler vial.

  • Analysis:

    • Directly inject the supernatant into the LC-MS/MS system.

Visualizations

Below are diagrams illustrating the experimental workflows and a troubleshooting decision tree.

LLE_Workflow start Start: Plasma Sample add_is Add this compound IS start->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Extraction Solvent vortex1->add_solvent vortex2 Vortex & Centrifuge add_solvent->vortex2 transfer Transfer Supernatant vortex2->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) Workflow.

SPE_Workflow start Start: Serum Sample add_is Add IS & Acid start->add_is vortex_cent Vortex & Centrifuge add_is->vortex_cent load Load Supernatant vortex_cent->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) Workflow.

PPT_Workflow start Start: Biological Sample add_is_acid Add IS in Precipitating Agent start->add_is_acid vortex Vortex add_is_acid->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze LC-MS/MS Analysis transfer->analyze

Caption: Protein Precipitation (PPT) Workflow.

Troubleshooting_Tree start Low Recovery of This compound q1 Is recovery consistently low but reproducible? start->q1 a1_yes Internal standard should correct. Consider optimizing for higher sensitivity if needed. q1->a1_yes Yes a1_no Inconsistent Recovery q1->a1_no No q2 Is the issue batch-wide or in specific samples? a1_no->q2 q3 Have you optimized the extraction parameters? a1_no->q3 a2_batch Check for reagent degradation or systemic errors in sample processing. q2->a2_batch Batch-wide a2_specific Investigate matrix effects in problematic samples. Ensure IS is added early. q2->a2_specific Specific Samples a3_yes Consider a different extraction technique (LLE, SPE, PPT). q3->a3_yes Yes a3_no Optimize pH, solvent type, and volumes. q3->a3_no No

Caption: Troubleshooting Low IS Recovery.

References

Validation & Comparative

Validation of an Analytical Method for Phenytoin Using a Stable Isotope-Labeled Internal Standard in Accordance with FDA/ICH M10 Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The validation of bioanalytical methods is a critical prerequisite for the submission of nonclinical and clinical study data to regulatory authorities like the U.S. Food and Drug Administration (FDA).[1][2] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for these validations, ensuring data quality and consistency across different regions.[3] A key element of robust bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis.[4][5]

This guide provides a comparative overview of validating a bioanalytical method for phenytoin in human plasma, contrasting the performance of a stable isotopically labeled (SIL) internal standard, Phenytoin-15N2,13C , with a structural analog alternative. The objective of validating a bioanalytical assay is to demonstrate its suitability for its intended purpose.[6][7] Using a SIL-IS is considered the gold standard as its physicochemical properties are nearly identical to the analyte, ensuring it accurately tracks the analyte through extraction and ionization, thereby correcting for matrix effects and improving data accuracy and precision.[8][9]

Regulatory Framework: Key Validation Parameters under ICH M10

The ICH M10 guideline outlines the essential parameters that must be evaluated to ensure a bioanalytical method is well-characterized and reliable. A full validation is required when establishing a new method for quantifying an analyte in clinical and applicable nonclinical studies.[1] The core validation characteristics include selectivity, calibration curve performance, accuracy, precision, and stability.[10][11]

ICH_M10_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Full Method Validation (per ICH M10) cluster_2 Phase 3: Application Dev Method Development (Optimization of extraction, chromatography, MS parameters) Validation Initiate Full Validation Dev->Validation Selectivity Selectivity & Matrix Effect Validation->Selectivity CalCurve Calibration Curve (LLOQ, ULOQ) Selectivity->CalCurve Accuracy Accuracy CalCurve->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Precision->Stability Dilution Dilution Integrity & Carryover Stability->Dilution Analysis Study Sample Analysis Dilution->Analysis

Caption: Workflow for bioanalytical method validation according to ICH M10 guidelines.

Comparison of Internal Standard Strategies

The primary role of an internal standard is to compensate for analytical variability. A suitable IS is added to all calibration standards, quality control (QC) samples, and study samples during processing.[2] The choice of IS significantly impacts method performance.

  • Method A: this compound (SIL-IS) : This heavy-labeled analog of phenytoin is the ideal IS. It co-elutes with the analyte and experiences identical extraction efficiency and ionization suppression or enhancement, providing the most accurate correction.[9][12]

  • Method B: Structural Analog IS (e.g., Fosphenytoin) : A structural analog is a different molecule with similar chemical properties. While it can correct for some variability, differences in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte can lead to reduced accuracy and precision.[4]

Internal_Standard_Logic cluster_analyte Analyte Path cluster_is Internal Standard Path Analyte_Sample Analyte in Biological Matrix (e.g., Plasma) Analyte_Extracted Analyte Post-Extraction Analyte_Sample->Analyte_Extracted Extraction (Variable Recovery) Analyte_Response Analyte MS Response (Area_A) Analyte_Extracted->Analyte_Response LC-MS/MS Analysis (Variable Ionization) Result Final Concentration Calculation Ratio = Area_A / Area_IS Analyte_Response->Result IS_Spike IS Added to Sample (Known Concentration) IS_Extracted IS Post-Extraction IS_Spike->IS_Extracted Extraction (Variable Recovery) IS_Response IS MS Response (Area_IS) IS_Extracted->IS_Response LC-MS/MS Analysis (Variable Ionization) IS_Response->Result note1 SIL-IS: Experiences same variability as analyte, leading to a stable ratio. IS_Response->note1 note2 Analog-IS: Experiences different variability, leading to a less stable ratio. Result->note2

Caption: The role of an internal standard in correcting for analytical variability.

Experimental Protocols

A validated LC-MS/MS method for the determination of phenytoin in human plasma is outlined below. This protocol serves as the basis for the comparative data presented.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (either this compound or the structural analog).

  • Vortex mix for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes, then centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 Series or equivalent.

  • Column: C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: 2mM Ammonium Acetate in water : Methanol (30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Total Run Time: 4.0 minutes.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Sciex API 4000 or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[13]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Phenytoin: m/z 253.1 → 182.3

    • This compound (IS): m/z 256.1 → 185.3 (Hypothetical, based on structure)

    • Fosphenytoin (Analog IS): m/z 333.1 → 253.1 (Hypothetical, based on structure)

Comparative Validation Data

The following tables summarize the expected performance data for the two methods based on ICH M10 acceptance criteria.

Table 1: Accuracy and Precision

Acceptance Criteria: Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (%CV) ≤15% (≤20% at LLOQ).

QC Level (ng/mL)Method A (SIL-IS)Method B (Structural Analog IS)
Accuracy (% Bias) | Precision (%CV) Accuracy (% Bias) | Precision (%CV)
LLOQ (60) -2.5% | 4.8%-9.8% | 11.2%
Low (180) 1.8% | 3.1%5.5% | 8.5%
Medium (6000) -0.5% | 2.5%-3.2% | 6.9%
High (9000) 1.1% | 2.8%4.1% | 7.3%

Data demonstrates that the SIL-IS method yields significantly higher precision and accuracy.

Table 2: Matrix Effect and Recovery

Acceptance Criteria: The CV of the matrix factor across different lots of matrix should be ≤15%. Recovery should be consistent.[14]

ParameterMethod A (SIL-IS)Method B (Structural Analog IS)
Analyte | Internal Standard Analyte | Internal Standard
Mean Recovery (%) 87.5% | 87.1%87.5% | 75.2%
Recovery %CV 4.1% | 4.3%4.1% | 12.8%
Mean Matrix Factor 0.98 | 0.990.98 | 0.85
Matrix Factor %CV 3.5%14.2%

The SIL-IS shows nearly identical and consistent recovery to the analyte, with a negligible and consistent matrix effect. The structural analog exhibits different recovery and a more variable matrix effect, reducing data reliability.

Table 3: Stability

Acceptance Criteria: Mean concentrations of stability QCs must be within ±15% of nominal concentrations.

Stability ConditionMethod A (SIL-IS)Method B (Structural Analog IS)
Mean % Change from Nominal Mean % Change from Nominal
Bench-Top (24h, RT) -2.8%-4.5%
Freeze-Thaw (3 cycles) -4.1%-6.8%
Long-Term (90 days, -70°C) -5.5%-8.2%

Both methods demonstrate acceptable stability, but the lower deviation in Method A suggests the SIL-IS provides better correction for any minor degradation over time.

Conclusion

This comparative guide illustrates the validation of a bioanalytical method for phenytoin according to FDA/ICH M10 guidelines. While a method using a structural analog as an internal standard can potentially meet regulatory acceptance criteria, the experimental data clearly favors the use of a stable isotopically labeled internal standard like This compound .

The use of a SIL-IS results in superior accuracy and precision, primarily by providing more effective correction for variability in extraction recovery and matrix effects.[9] For researchers and drug developers, employing a SIL-IS is a more robust and scientifically sound approach that ensures the generation of high-quality, reliable data to support regulatory submissions.[6]

References

A Comparative Guide to Cross-Validation of Analytical Methods for Phenytoin Analysis: Featuring Phenytoin-¹⁵N₂,¹³C as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of phenytoin in biological matrices, with a special focus on the use of the stable isotope-labeled internal standard, Phenytoin-¹⁵N₂,¹³C. The performance of methods utilizing this internal standard is contrasted with those employing more traditional deuterated internal standards, supported by experimental data from various studies.

Introduction to Bioanalytical Method Validation for Phenytoin

Phenytoin is an anti-epileptic drug with a narrow therapeutic index, necessitating accurate and reliable quantification in biological samples for therapeutic drug monitoring and pharmacokinetic studies.[1][2] Bioanalytical method validation is crucial to ensure that a particular method for the quantitative measurement of phenytoin in a given biological matrix, such as plasma or brain tissue, is reliable and reproducible. Key validation parameters include selectivity, sensitivity, accuracy, precision, and stability.[3][4][5][6]

The choice of an appropriate internal standard (IS) is a critical factor in the development of robust bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal IS should mimic the analyte's behavior during sample preparation and analysis to compensate for variability.[7] Stable isotope-labeled (SIL) internal standards, such as Phenytoin-¹⁵N₂,¹³C and deuterated phenytoin (e.g., Phenytoin-d10), are considered the gold standard.[7]

Comparison of Internal Standards: Phenytoin-¹⁵N₂,¹³C vs. Deuterated Phenytoin

While both ¹⁵N,¹³C-labeled and deuterated internal standards are widely used, there are key differences that can impact assay performance.

FeaturePhenytoin-¹⁵N₂,¹³C (¹³C and ¹⁵N Labeled)Deuterated Phenytoin (e.g., Phenytoin-d10)
Chemical Identity Chemically identical to the analyte, ensuring co-elution and similar behavior during sample processing and ionization.[7]Chemically similar, but the presence of deuterium can sometimes lead to slight chromatographic separation from the analyte (isotopic effect).[8]
Stability of Label The ¹³C and ¹⁵N labels are highly stable and not susceptible to exchange with unlabeled atoms.Deuterium atoms, particularly those on exchangeable sites (e.g., -OH, -NH), can potentially exchange with hydrogen atoms from the solvent, leading to inaccurate quantification.[8]
Matrix Effects Co-elution with the analyte allows for more effective compensation for matrix-induced ion suppression or enhancement.[9]If chromatographic separation occurs, the IS may not experience the same degree of matrix effects as the analyte, potentially leading to quantification errors.[8]
Availability & Cost Generally, the synthesis of ¹³C and ¹⁵N labeled standards is more complex and costly.Deuterated standards are often more readily available and less expensive.
Cross-talk A mass difference of at least 3 amu between the analyte and IS is recommended to prevent isotopic interference ("cross-talk").[7] Phenytoin-¹⁵N₂,¹³C provides a clear mass shift.Sufficient deuterium labeling (e.g., d5 or more) is necessary to avoid interference from the natural isotopic abundance of the analyte.

Experimental Protocols

Below are detailed methodologies for a typical LC-MS/MS bioanalytical method validation for phenytoin.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of human plasma in a pre-labeled tube, add 25 µL of the internal standard working solution (Phenytoin-¹⁵N₂,¹³C or Phenytoin-d10).

  • Vortex for 10 seconds to mix.

  • Add 2 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex for 10 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Conditions
  • Chromatographic Column: C18 column (e.g., 150 x 4.6mm, 5µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 2mM Ammonium Acetate in water, pH 6.3) and an organic solvent (e.g., Methanol) in a 30:70 v/v ratio.

  • Flow Rate: 1 mL/min in isocratic mode.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion and Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions:

    • Phenytoin: m/z 253.10 → 182.30

    • Phenytoin-d10 (IS): m/z 263.30 → 192.20

    • Phenytoin-¹⁵N₂,¹³C (IS): The specific transition would be determined by direct infusion, but would be expected to have a higher m/z than the unlabeled phenytoin.

Data Presentation: Performance Characteristics of a Validated Phenytoin Bioanalytical Method

The following tables summarize typical validation results for a robust LC-MS/MS method for phenytoin quantification in human plasma.

Table 1: Linearity and Sensitivity

ParameterResult
Calibration Curve Range 60 - 12000 ng/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 60 ng/mL
Accuracy at LLOQ Within ±20% of nominal concentration
Precision at LLOQ ≤ 20% RSD

Table 2: Accuracy and Precision

Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (RSD %)
Low QC Within ±15% of nominalWithin ±15% of nominal≤ 15%
Mid QC Within ±15% of nominalWithin ±15% of nominal≤ 15%
High QC Within ±15% of nominalWithin ±15% of nominal≤ 15%

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Phenytoin 87.52%No significant ion suppression or enhancement observed.[10]
Internal Standard 86.42% (for Phenytoin-d10)Not specified, but expected to be similar to the analyte.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes in the cross-validation of a bioanalytical method for phenytoin.

G cluster_0 Method Development & Validation cluster_1 Validation Parameters A Method A (e.g., with Phenytoin-d10) Selectivity Selectivity A->Selectivity Sensitivity Sensitivity A->Sensitivity Accuracy Accuracy A->Accuracy Precision Precision A->Precision Stability Stability A->Stability B Method B (with Phenytoin-¹⁵N₂,¹³C) B->Selectivity B->Sensitivity B->Accuracy B->Precision B->Stability

Caption: Bioanalytical method validation workflow.

G cluster_0 Cross-Validation Process Start Select Study Samples Split Split Samples into Two Aliquots Start->Split AnalyzeA Analyze Aliquot 1 with Method A Split->AnalyzeA AnalyzeB Analyze Aliquot 2 with Method B Split->AnalyzeB Compare Compare Results AnalyzeA->Compare AnalyzeB->Compare Conclusion Assess Agreement Compare->Conclusion

Caption: Cross-validation experimental design.

Conclusion

The cross-validation of bioanalytical methods is a critical step in ensuring the reliability and comparability of data, especially when methods are transferred between laboratories or updated with new reagents. While deuterated internal standards like Phenytoin-d10 have been successfully used in validated methods for phenytoin quantification, the use of a ¹³C and ¹⁵N-labeled internal standard such as Phenytoin-¹⁵N₂,¹³C offers theoretical advantages in terms of label stability and more effective compensation for matrix effects due to identical chromatographic behavior with the analyte.[7][8] The choice of internal standard should be based on a thorough method validation that demonstrates the required levels of accuracy, precision, and robustness for the intended application. For assays requiring the highest level of precision and accuracy, particularly in complex matrices, Phenytoin-¹⁵N₂,¹³C is a superior choice.

References

A Comparative Guide to the Quantification of Phenytoin: Evaluating Phenytoin-15N2,13C as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the therapeutic drug monitoring and pharmacokinetic analysis of Phenytoin, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification. This guide provides a comparative overview of Phenytoin-15N2,13C and other commonly used internal standards, supported by experimental data and detailed methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ).

Superior Precision with Triple-Labeled Internal Standards

The use of stable isotope-labeled (SIL) internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) analysis is the gold standard for correcting matrix effects and variability during sample processing. While deuterated standards like Phenytoin-d10 are widely used, internal standards with a combination of 13C and 15N labels, such as this compound, offer distinct theoretical advantages that can lead to enhanced analytical performance.

Stable isotopes of carbon (13C) and nitrogen (15N) provide greater isotopic stability compared to deuterium (D).[1] Deuterated standards can sometimes exhibit isotopic exchange or scrambling during sample storage and analysis, potentially compromising the accuracy of quantification.[1] In contrast, 13C and 15N labels are chemically more stable and less prone to exchange, ensuring that the isotopic purity of the internal standard is maintained throughout the analytical workflow.[1] This inherent stability makes triple-labeled standards like this compound a theoretically superior choice for high-precision bioanalytical assays.

Performance Comparison of Internal Standards for Phenytoin Quantification

While specific experimental data for the limit of detection (LOD) and limit of quantification (LOQ) of Phenytoin using this compound as an internal standard is not widely published, a comparison can be drawn based on the performance of commonly used alternatives and the theoretical benefits of a triple-labeled standard.

Internal StandardLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesConsiderations
This compound Data not available in cited literatureData not available in cited literatureTheoretically Superior Stability: 13C and 15N labels are less susceptible to isotopic exchange compared to deuterium, potentially leading to higher accuracy.[1] Co-elution with Analyte: Similar physicochemical properties ensure it closely mimics the analyte's behavior during chromatography and ionization.Limited commercial availability and potentially higher cost compared to deuterated standards. Lack of extensive published performance data.
Phenytoin-d10 <1 ng/mL[]10 ng/mL[]Widely Available and Validated: Numerous published methods demonstrate its suitability for phenytoin quantification. Good Performance: Provides reliable quantification with low limits of detection in various matrices.Potential for Isotopic Exchange: Deuterium labels can be susceptible to back-exchange, which may affect accuracy in certain conditions. Chromatographic Shift: In some cases, a slight chromatographic shift compared to the unlabeled analyte has been observed.
Structural Analogs (e.g., Mephenytoin) Method-dependentMethod-dependentCost-Effective: Generally less expensive than stable isotope-labeled standards.Different Physicochemical Properties: May not perfectly mimic the analyte's behavior during extraction, chromatography, and ionization, leading to less effective correction for matrix effects.

Experimental Protocol: Determination of LOD and LOQ for Phenytoin by LC-MS/MS

This section outlines a general methodology for determining the LOD and LOQ of Phenytoin in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard. This protocol is based on established bioanalytical method validation guidelines.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of Phenytoin and the internal standard (e.g., this compound) in a suitable organic solvent (e.g., methanol).

  • Prepare serial dilutions of the Phenytoin stock solution to create working standard solutions at various concentrations.

  • Prepare a working solution of the internal standard at a constant concentration.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Spike a blank biological matrix (e.g., drug-free human plasma) with the Phenytoin working standard solutions to create a series of calibration standards covering the expected concentration range.

  • Add the internal standard working solution to all calibration standards to achieve a constant final concentration.

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.

3. Sample Preparation (Protein Precipitation):

  • To an aliquot of each calibration standard, QC sample, and blank matrix, add a protein precipitation agent (e.g., acetonitrile) containing the internal standard.

  • Vortex mix the samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Inject the prepared samples onto a suitable LC column (e.g., C18) for chromatographic separation.

  • Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify Phenytoin and the internal standard. Specific precursor-to-product ion transitions for both the analyte and the internal standard should be optimized.

5. Determination of LOD and LOQ:

  • LOD: The limit of detection is typically determined as the lowest concentration of the analyte that produces a signal-to-noise ratio of at least 3:1.

  • LOQ: The limit of quantification is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically within 20% of the nominal concentration). The signal-to-noise ratio for the LOQ is often targeted to be at least 10:1.

Diagram of the Experimental Workflow for LOD and LOQ Determination:

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Determination Stock Stock Solutions (Phenytoin & IS) Working Working Standards Stock->Working Dilution Cal_QC Calibration Standards & Quality Controls Working->Cal_QC Spiking in Matrix Precip Protein Precipitation Cal_QC->Precip Centri Centrifugation Precip->Centri Super Supernatant Transfer Centri->Super LCMS LC-MS/MS Analysis Super->LCMS Data Data Acquisition (Signal-to-Noise Ratio) LCMS->Data LOD_LOQ LOD & LOQ Determination Data->LOD_LOQ

Caption: Workflow for LOD and LOQ determination.

Signaling Pathway of Phenytoin

Phenytoin primarily exerts its anticonvulsant effects by blocking voltage-gated sodium channels in neurons. This action stabilizes neuronal membranes and prevents the repetitive firing of action potentials that underlies seizure activity.

Phenytoin_Pathway Phenytoin Phenytoin Na_Channel Voltage-Gated Sodium Channel Phenytoin->Na_Channel Blocks Neuron Neuronal Membrane Action_Potential Reduced Repetitive Action Potentials Neuron->Action_Potential Stabilizes Seizure Suppression of Seizure Activity Action_Potential->Seizure

Caption: Phenytoin's mechanism of action.

References

Comparative analysis of different extraction methods for Phenytoin-15n2,13c

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Sample Preparation

This guide provides a comparative analysis of three common extraction methods for Phenytoin-15N2,13C from biological matrices: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The selection of an appropriate extraction method is critical for accurate and reliable quantification in research and clinical settings. This document outlines the experimental protocols and presents supporting data to aid in the selection of the most suitable technique for your specific analytical needs.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance metrics for each extraction method based on available experimental data for phenytoin. These metrics are crucial for evaluating the efficiency, sensitivity, and cleanliness of each technique.

Performance MetricSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery Rate ≥94% (C8-SCX column)[1], 95.4% (C-18 cartridge)[2][3]~60% (from HSA solutions with dibutyl phthalate or 1-octanol)[4]Variable, generally lower than SPE and LLE
Matrix Effect Generally low, provides cleaner extracts[5]Can be significant depending on the solvent and matrixHigh, co-precipitation of matrix components is common
Limit of Quantification (LOQ) 50 ng/mL (GC-MS)[1]Dependent on the subsequent analytical methodGenerally higher than SPE and LLE
Selectivity High, especially with specific sorbents like molecularly imprinted polymers (MIPs)[6]Moderate, dependent on solvent polarity and pHLow, non-selective
Analysis Time Can be time-consuming and requires conditioning and elution stepsModerate, involves mixing and phase separationRapid, simple procedure

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for Solid-Phase Extraction, Liquid-Liquid Extraction, and Protein Precipitation.

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Workflow Sample Sample Loading Wash Washing Sample->Wash Remove interferences Condition Column Conditioning Equilibrate Column Equilibration Condition->Equilibrate Prepare sorbent Equilibrate->Sample Introduce sample Elute Elution Wash->Elute Collect analyte Analyze Analysis (e.g., LC-MS) Elute->Analyze

Caption: A schematic of the Solid-Phase Extraction (SPE) process.

LLE_Workflow cluster_lle Liquid-Liquid Extraction (LLE) Workflow Sample Aqueous Sample Mix Vortex/Shake Sample->Mix Solvent Immiscible Organic Solvent Solvent->Mix Separate Phase Separation Mix->Separate Centrifuge Collect Collect Organic Layer Separate->Collect Analyze Analysis (e.g., LC-MS) Collect->Analyze

Caption: A typical workflow for Liquid-Liquid Extraction (LLE).

PPT_Workflow cluster_ppt Protein Precipitation (PPT) Workflow Sample Plasma/Serum Sample Precipitant Add Precipitating Agent (e.g., Acetonitrile, Methanol) Sample->Precipitant Vortex Vortex Precipitant->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analyze Analysis (e.g., LC-MS) Supernatant->Analyze

Caption: The straightforward process of Protein Precipitation (PPT).

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods for phenytoin and can be adapted for this compound.

Solid-Phase Extraction (SPE) Protocol

This protocol is based on the method described for the extraction of phenytoin from biological matrices using a C18 cartridge.[2][3]

  • Materials:

    • C18 SPE cartridges

    • Methanol (for conditioning)

    • Deionized water (for equilibration)

    • Wash solvent (e.g., 5% methanol in water)

    • Elution solvent (e.g., methanol or acetonitrile)

    • Nitrogen evaporator

    • Reconstitution solvent (mobile phase)

  • Procedure:

    • Conditioning: Pass 3 mL of methanol through the C18 cartridge.

    • Equilibration: Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

    • Sample Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge.

    • Washing: Wash the cartridge with 3 mL of the wash solvent to remove polar interferences.

    • Elution: Elute the analyte with 3 mL of the elution solvent.

    • Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the residue in a suitable volume of the reconstitution solvent for analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from a method comparing different organic solvents for the extraction of phenytoin.[4]

  • Materials:

    • Extraction solvent (e.g., dibutyl phthalate, 1-octanol, or methyl isobutyl ketone)

    • Sample tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Sample Preparation: To 1 mL of the sample (e.g., plasma), add a known amount of internal standard (this compound if the analyte is unlabeled phenytoin, or a different labeled analog if the analyte is this compound).

    • Solvent Addition: Add 3 mL of the extraction solvent to the sample tube.

    • Extraction: Vortex the mixture for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

    • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Collection: Carefully transfer the organic layer to a clean tube.

    • Dry Down: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for analysis.

Protein Precipitation (PPT) Protocol

This is a general protocol for the rapid clean-up of plasma or serum samples.[7][8]

  • Materials:

    • Precipitating agent (e.g., acetonitrile, methanol, or acetone)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Sample Aliquoting: Pipette 200 µL of the sample (e.g., plasma) into a microcentrifuge tube.

    • Precipitant Addition: Add 600 µL of cold acetonitrile (or other precipitating agent) to the sample. The 1:3 ratio is common.

    • Precipitation: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

    • Centrifugation: Centrifuge the tube at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Supernatant Collection: Carefully collect the supernatant, which contains the analyte.

    • Analysis: The supernatant can be directly injected into the analytical instrument or subjected to a dry-down and reconstitution step if further concentration is needed.

Conclusion

The choice of extraction method for this compound depends on the specific requirements of the assay.

  • Solid-Phase Extraction (SPE) is recommended for applications requiring high recovery, low matrix effects, and high selectivity, making it ideal for bioanalytical studies demanding low limits of quantification.

  • Liquid-Liquid Extraction (LLE) offers a balance between cleanliness and ease of use, providing cleaner extracts than PPT but with potentially lower recovery than SPE.

  • Protein Precipitation (PPT) is the simplest and fastest method, suitable for high-throughput screening or when sample volume is limited, though it may result in significant matrix effects and higher limits of quantification.

For quantitative, high-sensitivity applications such as therapeutic drug monitoring and pharmacokinetic studies, SPE is often the preferred method due to its superior clean-up and recovery. Researchers should validate the chosen method to ensure it meets the specific requirements of their study.

References

Safety Operating Guide

Proper Disposal of Phenytoin-15N2,13C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Phenytoin-15N2,13C, a stable isotope-labeled form of Phenytoin. While the isotopic labeling does not significantly alter the chemical's hazardous properties, it is imperative to handle this compound with the same precautions as its unlabeled counterpart.

Phenytoin is recognized as a substance with significant health risks, including being a suspected carcinogen and having the potential to damage fertility or an unborn child.[1] Therefore, adherence to strict disposal protocols is paramount to protect both laboratory personnel and the environment.

Hazard and Safety Information

Before handling this compound, it is crucial to be aware of its associated hazards. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.

Hazard ClassificationDescriptionPrimary Precautions
Carcinogenicity Suspected of causing cancer.[1]Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.
Reproductive Toxicity May damage fertility or the unborn child.[1]Avoid exposure during pregnancy and for those trying to conceive.
Acute Toxicity (Oral) Harmful if swallowed.Do not eat, drink or smoke when using this product. If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
Skin & Eye Irritation May cause skin and eye irritation upon contact.[2]Wear protective gloves, protective clothing, eye protection, and face protection.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste generated in a laboratory setting. This procedure is designed to comply with general hazardous waste regulations. However, users must consult their institution's specific guidelines and local, regional, and national regulations to ensure full compliance. [3]

1. Waste Segregation and Collection:

  • Solid Waste:
  • Collect all solid waste contaminated with this compound, including unused product, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, filter paper).
  • Place these materials in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.
  • Liquid Waste:
  • Collect all liquid waste containing this compound, such as solutions from experiments or contaminated solvents.
  • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

2. Waste Container Labeling:

  • Properly label the hazardous waste container with the following information:
  • The words "Hazardous Waste."
  • The full chemical name: "this compound."
  • The specific hazards (e.g., "Carcinogen," "Reproductive Hazard," "Toxic").
  • The accumulation start date.
  • The name and contact information of the generating laboratory or researcher.

3. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
  • The storage area should be away from general laboratory traffic and incompatible materials.
  • Ensure the container is kept closed except when adding waste.

4. Spill Management:

  • In the event of a spill, prevent the generation of dust by moistening the spilled material with a suitable solvent (e.g., water, if appropriate).[2]
  • Carefully sweep or vacuum the material into a suitable container for disposal.[3]
  • Clean the spill area thoroughly.
  • All materials used for cleanup should be disposed of as hazardous waste.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
  • Do not dispose of this compound down the drain or in the regular trash. This substance must be disposed of at an approved waste disposal plant.

Experimental Workflow and Disposal Pathway

The following diagram illustrates the logical flow from experimental use to the final disposal of this compound.

G cluster_lab Laboratory Operations cluster_storage Waste Accumulation cluster_disposal Final Disposal experiment Experiment using This compound solid_waste Generate Solid Waste (e.g., contaminated PPE, labware) experiment->solid_waste liquid_waste Generate Liquid Waste (e.g., solutions, solvents) experiment->liquid_waste spill Potential Spill experiment->spill collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Secure Area collect_solid->storage collect_liquid->storage cleanup Spill Cleanup spill->cleanup Contain & Clean cleanup->collect_solid ehs_pickup EHS/Contractor Waste Pickup storage->ehs_pickup final_disposal Approved Hazardous Waste Disposal Facility ehs_pickup->final_disposal

Caption: Workflow for the proper handling and disposal of this compound waste.

References

Personal protective equipment for handling Phenytoin-15n2,13c

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Phenytoin-15n2,13c. Adherence to these guidelines is essential to ensure personal safety and proper management of this chemical compound. Phenytoin is classified as a hazardous substance, a suspected carcinogen, and a potential teratogen; therefore, extreme caution is advised.[1][2][3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin absorption, and ingestion.[4] The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Impervious GlovesNitrile or neoprene gloves are recommended.[1] Always inspect gloves for integrity before use and dispose of them after handling the compound.
Body Protection Disposable GownA lint-free, low-permeability gown with long sleeves and tight-fitting cuffs is required to minimize skin contact.[5] Gowns should be changed immediately if contaminated.[5]
Eye Protection Safety Glasses with Side Shields or GogglesEssential to protect eyes from dust particles or splashes.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of dust.[6][7]

Safe Handling and Operational Plan

A designated and clearly marked area should be established for the handling of this compound.[1][4] Access to this area should be restricted to authorized personnel.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Proceed Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound In Fume Hood Dissolve/Dispense Dissolve/Dispense Weigh Compound->Dissolve/Dispense Transfer Perform Experiment Perform Experiment Dissolve/Dispense->Perform Experiment Execute Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Complete Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Collect Doff PPE Doff PPE Segregate Waste->Doff PPE Secure Area Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Final Step

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required personal protective equipment as specified in the table above.

    • Prepare the designated work area by covering surfaces with absorbent, plastic-backed liners.

    • All handling of the solid compound, including weighing, must be conducted in a certified chemical fume hood or a Class I, Type B biological safety hood to minimize inhalation exposure.[1]

  • Handling:

    • Avoid generating dust.[7] If crushing tablets or manipulating the powder, do so within the containment of the fume hood.

    • Use Luer-lock syringes and other closed systems where possible to prevent leakage during transfer and administration.[5]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after removing PPE.[1][6]

    • Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the designated handling area.[4]

Spill Management Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Response Protocol:

Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Secure & Post Warning Secure & Post Warning Evacuate Area->Secure & Post Warning Don Spill Kit PPE Don Spill Kit PPE Secure & Post Warning->Don Spill Kit PPE Contain Spill Contain Spill Don Spill Kit PPE->Contain Spill Clean Up Clean Up Contain Spill->Clean Up Decontaminate Decontaminate Clean Up->Decontaminate Dispose of Waste Dispose of Waste Decontaminate->Dispose of Waste

Caption: Emergency spill response protocol for this compound.

Detailed Spill Cleanup Steps:

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area and secure the entrance.[1]

  • Personal Protection: Don appropriate PPE from a designated spill kit, including a respirator, chemical-resistant gloves, a disposable gown, and eye protection.

  • Containment and Cleanup:

    • For solid spills, gently cover the material with a damp absorbent pad to avoid raising dust.[1] Alternatively, use a HEPA-filtered vacuum for cleanup; do not dry sweep.[1]

    • For liquid spills, cover with an absorbent material, working from the outside in.

  • Decontamination:

    • Clean the spill area with 60-70% ethanol, followed by soap and water.[1]

  • Disposal:

    • Collect all contaminated materials (absorbent pads, PPE, etc.) in a sealed, clearly labeled hazardous waste container.[1]

Disposal Plan

This compound and all materials contaminated with it must be disposed of as hazardous waste.[1]

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled, sealed hazardous waste containerIncludes excess compound, contaminated PPE, and spill cleanup materials.
Liquid Waste Labeled, sealed hazardous waste containerIncludes contaminated solvents and solutions.
Sharps Puncture-resistant sharps containerNeedles and syringes must not be clipped or crushed.[8]

All waste must be handled by trained personnel and disposed of in accordance with federal, state, and local environmental regulations.[1][9] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.